Product packaging for Methyl 4-(benzyloxy)-3-methoxybenzoate(Cat. No.:CAS No. 56441-97-5)

Methyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No.: B041899
CAS No.: 56441-97-5
M. Wt: 272.29 g/mol
InChI Key: FPGZHXRPIFVQOL-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-methoxybenzoate is a high-purity organic compound primarily utilized as a key intermediate in synthetic organic chemistry. This benzoate ester features benzyloxy and methoxy substituents, making it a versatile building block for the construction of more complex molecules, particularly in pharmaceutical research where it may serve as a precursor to active pharmaceutical ingredients (APIs) or in the development of novel chemical entities. Its research value lies in its ability to undergo selective deprotection reactions; the benzyl group can be removed under mild hydrogenolysis conditions to reveal a phenol, while the methyl ester can be hydrolyzed to the carboxylic acid, enabling further derivatization such as amidation or coupling reactions. This compound is instrumental in exploring structure-activity relationships (SAR) in medicinal chemistry, as the methoxy and benzyloxy groups can modulate electronic and steric properties, influencing binding affinity to biological targets. Although it does not possess intrinsic biological activity, its mechanism in research contexts involves serving as a scaffold for synthesizing compounds that may interact with enzymes, receptors, or other biomolecules, making it valuable for drug discovery and material science applications. Researchers appreciate its consistent quality and stability, ensuring reliable performance in multi-step syntheses and fostering innovation in chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B041899 Methyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 56441-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGZHXRPIFVQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407895
Record name Methyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56441-97-5
Record name Methyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-(benzyloxy)-3-methoxybenzoate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a key building block in the preparation of Cediranib, an antineoplastic agent that has shown promise in treating certain types of cancer. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This section details the key physical and chemical characteristics of this compound. The data is compiled from various sources and presented for easy reference.

General Properties

This compound is an off-white solid at room temperature.[1] It is soluble in dichloromethane and ethyl acetate.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₁₆O₄[2]
Molecular Weight 272.29 g/mol [2]
Appearance Off-white solid[1]
Predicted Boiling Point 400.1 ± 30.0 °C
Predicted Density 1.153 ± 0.06 g/cm³
Solubility Soluble in Dichloromethane (DCM) and Ethyl Acetate
Crystal Structure

This compound crystallizes in the monoclinic system. The crystal structure reveals that the two aromatic rings are nearly perpendicular to each other.[2]

Crystal SystemMonoclinic[2]
a 5.2466 (7) Å[2]
b 17.973 (2) Å[2]
c 14.8785 (18) Å[2]
β 94.018 (3)°[2]
Volume 1399.6 (3) ų[2]
Z 4[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Synthesis of this compound[2]

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol)

  • Methanol

  • Concentrated sulfuric acid (2 ml)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • A solution of 4-(benzyloxy)-3-methoxybenzoic acid is slowly added to a solution of methanol and concentrated sulfuric acid.

  • The mixture is stirred for 12 hours at reflux.

  • After cooling, a saturated sodium bicarbonate solution is added to adjust the pH to 7.

  • Dichloromethane is added, and the mixture is filtered.

  • The organic phase is evaporated on a rotary evaporator to yield the title compound.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start reactants Mix 4-(benzyloxy)-3-methoxybenzoic acid, methanol, and conc. H₂SO₄ start->reactants reflux Stir at reflux for 12h reactants->reflux neutralize Neutralize with NaHCO₃ solution (pH 7) reflux->neutralize extract Extract with Dichloromethane neutralize->extract evaporate Evaporate organic phase extract->evaporate product This compound evaporate->product

Synthesis of this compound.

Chemical Reactivity and Stability

  • Stability: The compound is stable under normal conditions.[3]

  • Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[3]

  • Conditions to Avoid: Exposure to air and moisture should be avoided.[3]

  • Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide and carbon dioxide.[3]

Visualization of Logical Relationships

The following diagram illustrates the relationship between the starting material, the synthesis process, and the final product, highlighting its role as a pharmaceutical intermediate.

Logical_Relationship cluster_start Precursor cluster_process Synthesis cluster_product Product cluster_application Application 4-(benzyloxy)-3-methoxybenzoic acid 4-(benzyloxy)-3-methoxybenzoic acid Esterification Esterification 4-(benzyloxy)-3-methoxybenzoic acid->Esterification Reacts with Methanol This compound This compound Esterification->this compound Yields Pharmaceutical Intermediate Pharmaceutical Intermediate This compound->Pharmaceutical Intermediate Is a Cediranib Synthesis Cediranib Synthesis Pharmaceutical Intermediate->Cediranib Synthesis Used in

Relationship of Synthesis to Application.

References

Methyl 4-(benzyloxy)-3-methoxybenzoate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(benzyloxy)-3-methoxybenzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. This document details its chemical properties, synthesis protocols, and analytical data, presented in a format tailored for scientific and research applications.

Core Chemical Identifiers

IdentifierValue
CAS Number 56441-97-5[1]
Molecular Formula C₁₆H₁₆O₄[1]
IUPAC Name methyl 3-methoxy-4-(phenylmethoxy)benzoate[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, application in reactions, and for analytical characterization.

PropertyValue
Molecular Weight 272.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 94-96 °C
Boiling Point Not determined
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Synthesis Protocol: Benzylation of Methyl Vanillate

The most common laboratory-scale synthesis of this compound involves the benzylation of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). Below is a detailed experimental protocol for this procedure.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate and acetone (or DMF). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add potassium carbonate to the solution. The mixture will become a suspension.

  • Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (for acetone) or at 60-70 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_of_Methyl_4_benzyloxy_3_methoxybenzoate cluster_reactants MethylVanillate Methyl 4-hydroxy-3-methoxybenzoate Product This compound MethylVanillate->Product BenzylBromide Benzyl Bromide BenzylBromide->Product Base K₂CO₃ Base->Product Base Solvent Acetone/DMF Solvent->Product Solvent

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its primary application is as a protected form of methyl vanillate, where the phenolic hydroxyl group is masked with a benzyl group. This protection strategy allows for chemical modifications on other parts of the molecule without affecting the hydroxyl group. The benzyl protecting group can be readily removed under standard hydrogenolysis conditions.

This compound is a key intermediate in the synthesis of various biologically active molecules, including:

  • Pharmaceutical Ingredients: It is utilized in the multi-step synthesis of certain drug candidates targeting a range of therapeutic areas.

  • Natural Product Synthesis: It serves as a precursor in the total synthesis of complex natural products that feature the vanilloid scaffold.

  • Probe Molecules: It is used to create chemical probes for studying biological pathways and protein functions.

Due to its versatile chemical nature and its role in the synthesis of high-value compounds, this compound remains an important molecule for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

References

Spectroscopic and Analytical Profile of Methyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by consolidating available data and outlining standard experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol .[1] The compound, identified by the CAS Number 56441-97-5, has a reported boiling point of 400.1 ± 30.0 °C at 760 mmHg.[2][3]

PropertyValueReference
CAS Number56441-97-5[2][3]
Molecular FormulaC16H16O4[1]
Molecular Weight272.29 g/mol [1]
Boiling Point400.1 ± 30.0 °C[2][3]
Physical FormSolid[3]
Purity98%[3]

Spectroscopic Data

While specific experimental spectra for this compound are not broadly available in the public domain, this section outlines the expected spectroscopic characteristics based on its chemical structure and provides tables for data insertion upon experimental determination. A Certificate of Analysis for a commercial sample of this compound has noted that its ¹H NMR spectrum is consistent with its structure, though the detailed data was not provided.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be homogeneous.

  • Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • A portion of the powder is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of Methyl 4-(benzyloxy)-3-methoxybenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 4-(benzyloxy)-3-methoxybenzoate, an important intermediate in the synthesis of various compounds. Understanding its solubility is crucial for its synthesis, purification, and formulation in various applications, including drug development.

I. Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative solubility profile can be summarized. The presence of a benzyl group and a methyl ester contributes to its affinity for a variety of organic solvents.

Below is a summary of the known and inferred solubility of this compound in common organic solvents.

Solvent ClassSolventSolubilityReference
HalogenatedDichloromethane (DCM)Soluble[1]
ChloroformSoluble[2]
EstersEthyl AcetateSoluble[1]
AlcoholsEthanolSoluble[3]
MethanolSoluble[2]

Note: "Soluble" indicates that the compound dissolves to a practical extent for common laboratory procedures such as reaction, extraction, and chromatography. For applications requiring specific concentrations, it is imperative to determine the quantitative solubility experimentally.

II. Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, the following equilibrium solubility method can be employed. This method is a standard procedure for determining the saturation concentration of a compound in a solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Magnetic stirrer and stir bars or a shaker incubator

  • Thermostatically controlled environment (e.g., water bath, incubator)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4] The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To prevent changes in solubility due to temperature fluctuations, it is crucial to maintain the temperature of the solution during this step.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. The filtration step should be performed quickly to minimize solvent evaporation.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

III. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute filtrate F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Figure 1: Experimental workflow for solubility determination.

IV. Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: The principle of "like dissolves like" is a primary determinant of solubility.[4] this compound has both polar (ester, ether) and non-polar (benzyl, aromatic rings) functionalities, contributing to its solubility in a range of solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[4] This is an important consideration for processes like recrystallization.

  • Solvent-Solute Interactions: Specific interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules play a significant role in the dissolution process.

This guide provides a foundational understanding of the solubility of this compound. For any specific application, it is highly recommended to perform experimental verification of solubility.

References

The Lynchpin of Modern Pharmaceutical Synthesis: A Technical Guide to Methyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the pivotal role of Methyl 4-(benzyloxy)-3-methoxybenzoate in the synthesis of complex organic molecules has been released. This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering an in-depth look at the applications, experimental protocols, and strategic importance of this versatile building block.

This compound, a derivative of vanillic acid, has emerged as a crucial intermediate in the synthesis of numerous high-value pharmaceutical compounds. Its unique structural features, including a protected phenol and a reactive ester group, make it an ideal starting material for the construction of elaborate molecular architectures, most notably in the development of targeted cancer therapies.

Core Applications in Drug Synthesis

This guide elucidates the central role of this compound as a key starting material in the synthesis of several kinase inhibitors. A prime example is its application in the synthesis of Cediranib , a potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, allowing for selective modifications at other positions of the molecule before its strategic removal in the final stages of the synthesis.

The versatility of this compound is further demonstrated in synthetic routes analogous to those for other targeted therapies like Gefitinib and Bosutinib. The core phenyl ring of this compound provides a robust scaffold for the introduction of various functional groups through electrophilic aromatic substitution and subsequent transformations, ultimately leading to the desired complex heterocyclic systems.

Key Synthetic Transformations

The utility of this compound in organic synthesis is centered around a series of fundamental transformations:

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. This transformation is a critical step in many synthetic pathways, enabling the formation of amides, acid chlorides, and other carboxylic acid derivatives.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic substitution reactions, such as nitration. This allows for the introduction of functional groups that can be further elaborated to construct complex heterocyclic systems, a common feature in many drug molecules.

  • Protecting Group Chemistry: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. Its removal, typically via catalytic hydrogenation, unmasks the phenol for further functionalization or as a key pharmacophoric feature in the final drug molecule.

Below is a logical workflow illustrating the central role of this compound in a generalized synthetic pathway towards complex drug molecules.

MBMB Methyl 4-(benzyloxy)- 3-methoxybenzoate BMBA 4-(benzyloxy)- 3-methoxybenzoic acid MBMB->BMBA Hydrolysis NMBMB Nitro-substituted MBMB MBMB->NMBMB Nitration AMBMB Amino-substituted MBMB NMBMB->AMBMB Reduction Quin Quinazoline Core AMBMB->Quin Cyclization Deprotected Deprotected Intermediate Quin->Deprotected Deprotection Drug Target Drug (e.g., Cediranib) Deprotected->Drug Final Functionalization Start Methyl Benzoate Derivative Cooling Cool to 0-5 °C in Acetic Acid/ Acetic Anhydride Start->Cooling Nitration Add Nitric Acid Dropwise Cooling->Nitration Stirring Stir at Room Temperature for 6h Nitration->Stirring Quench Pour into Ice-Water Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Product Nitrated Product Dry->Product Start Benzyl Ether Derivative Dissolve Dissolve in Solvent (e.g., EtOH) Start->Dissolve AddCat Add Pd/C Catalyst Dissolve->AddCat Hydrogenate Stir under H₂ Atmosphere AddCat->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate Solvent Filter->Concentrate Product Phenol Product Concentrate->Product

The Synthesis of Cediranib: A Technical Guide to Utilizing Methyl 4-(benzyloxy)-3-methoxybenzoate as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Cediranib, a potent pan-VEGF receptor tyrosine kinase inhibitor, with a focus on the strategic use of Methyl 4-(benzyloxy)-3-methoxybenzoate as a readily accessible starting material. This document provides a comprehensive overview of a plausible synthetic route, complete with detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and the drug's mechanism of action.

Introduction to Cediranib and its Synthesis

Cediranib, with the chemical name 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline, is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2] By blocking the signaling pathways of these receptors, Cediranib effectively inhibits angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][3] Its oral bioavailability makes it a significant agent in the landscape of targeted cancer therapies.[3][4]

The synthesis of Cediranib is a multi-step process that involves the construction of the core quinazoline scaffold followed by the strategic introduction of the indole and pyrrolidine side chains. This compound serves as an excellent precursor, providing the foundational benzene ring with the required methoxy and a protected hydroxy group, which will ultimately become the attachment point for the pyrrolidinopropoxy side chain.[5]

The Synthetic Pathway from Precursor to Cediranib

The synthesis of Cediranib from this compound can be envisioned through a series of key transformations. The overall workflow is depicted below.

Cediranib Synthesis Workflow Figure 1: Proposed Synthesis Workflow for Cediranib A This compound B Step 1: Amidation & Nitrile Formation A->B C 4-(Benzyloxy)-3-methoxybenzonitrile B->C D Step 2: Nitration C->D E 4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile D->E F Step 3: Reduction E->F G 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile F->G H Step 4: Quinazoline Ring Formation G->H I 7-(Benzyloxy)-6-methoxyquinazolin-4-ol H->I J Step 5: Chlorination I->J K 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline J->K L Step 6: Indole Coupling (Ullmann Condensation) K->L M 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-7-(benzyloxy)-6-methoxyquinazoline L->M N Step 7: Debenzylation M->N O 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazolin-7-ol N->O P Step 8: Side Chain Alkylation O->P Q Cediranib P->Q

Figure 1: Proposed Synthesis Workflow for Cediranib

Experimental Protocols

The following protocols are based on established chemical transformations for analogous structures and provide a detailed guide for each synthetic step.

Step 1: Synthesis of this compound

This precursor can be synthesized from 4-(benzyloxy)-3-methoxybenzoic acid.

  • Reaction: Esterification

  • Procedure: To a solution of methanol, add 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) and concentrated sulfuric acid (2 ml). The mixture is stirred at reflux for 12 hours. After cooling, a saturated sodium bicarbonate solution is added to adjust the pH to 7. Dichloromethane is then added, and the mixture is filtered. The organic phase is evaporated on a rotary evaporator to yield the title compound.[5]

  • Quantitative Data:

ReagentMolecular WeightAmountMoles
4-(benzyloxy)-3-methoxybenzoic acid258.27 g/mol 5 g19.36 mmol
Methanol32.04 g/mol Excess-
Concentrated Sulfuric Acid98.08 g/mol 2 ml-
Product 272.29 g/mol ~5.27 g (Theor.) -
Step 2 to 6: Synthesis of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline

This key intermediate is synthesized from this compound through a five-step sequence: substitution (amidation/nitrile formation), nitration, reduction, cyclization, and chlorination.

  • Detailed protocols for each of these steps would involve:

    • Amidation and Dehydration to Nitrile: Conversion of the methyl ester to a primary amide followed by dehydration to the nitrile.

    • Nitration: Regioselective nitration of the benzonitrile derivative.

    • Reduction: Reduction of the nitro group to an amine using reagents like tin(II) chloride or iron in acidic medium.

    • Cyclization: Reaction of the resulting 2-aminobenzonitrile with a one-carbon source (e.g., formamide or triethyl orthoformate) to form the quinazolinone ring.

    • Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

A similar multi-step synthesis of a substituted 4-chloro-quinazoline from a benzoate precursor has been reported with an overall yield of 29.2%.

Step 7: Coupling with 4-Fluoro-2-methyl-1H-indol-5-ol (Ullmann Condensation)
  • Reaction: Nucleophilic Aromatic Substitution (Ullmann Condensation)

  • Procedure: A mixture of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline, 4-fluoro-2-methyl-1H-indol-5-ol, a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

  • Quantitative Data (Illustrative):

ReagentMolecular WeightAmount (Example)Moles (Example)
4-Chloro-7-(benzyloxy)-6-methoxyquinazoline300.74 g/mol 1.0 g3.32 mmol
4-Fluoro-2-methyl-1H-indol-5-ol165.17 g/mol 0.60 g3.63 mmol
Copper(I) Iodide190.45 g/mol 0.13 g0.66 mmol
Potassium Carbonate138.21 g/mol 0.92 g6.64 mmol
Product 494.53 g/mol - -
Step 8: Debenzylation
  • Reaction: Hydrogenolysis

  • Procedure: The benzylated intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A palladium on carbon catalyst (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated product.

  • Quantitative Data (Illustrative):

ReagentMolecular WeightAmount (Example)Moles (Example)
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-7-(benzyloxy)-6-methoxyquinazoline494.53 g/mol 1.0 g2.02 mmol
10% Palladium on Carbon-0.1 g-
Product 404.42 g/mol - -
Step 9: Side Chain Alkylation
  • Reaction: Williamson Ether Synthesis

  • Procedure: The debenzylated intermediate is dissolved in an aprotic polar solvent like DMF. A base such as potassium carbonate or sodium hydride is added, and the mixture is stirred. 1-(3-chloropropyl)pyrrolidine is then added, and the reaction is heated. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography yields Cediranib.

  • Quantitative Data (Illustrative):

ReagentMolecular WeightAmount (Example)Moles (Example)
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazolin-7-ol404.42 g/mol 1.0 g2.47 mmol
1-(3-chloropropyl)pyrrolidine147.65 g/mol 0.44 g2.97 mmol
Potassium Carbonate138.21 g/mol 0.68 g4.94 mmol
Product (Cediranib) 450.52 g/mol - -

Mechanism of Action: VEGFR Signaling Inhibition

Cediranib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of VEGF receptors. This disruption of the signaling cascade is crucial for its anti-angiogenic properties.

Cediranib_Mechanism_of_Action Figure 2: Cediranib's Inhibition of the VEGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream P2->Downstream ATP ATP ATP->VEGFR Cediranib Cediranib Cediranib->VEGFR Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Figure 2: Cediranib's Inhibition of the VEGFR Signaling Pathway

As illustrated, Cediranib competes with ATP for the binding site on the intracellular tyrosine kinase domain of the VEGF receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that are essential for the processes of angiogenesis.[1][3]

Conclusion

The synthesis of Cediranib from this compound represents a viable and strategic approach for the production of this important anticancer agent. This guide provides a foundational framework for researchers and drug development professionals, outlining the key synthetic transformations and providing detailed, adaptable experimental protocols. The successful execution of this synthesis will contribute to the availability of Cediranib for further research and potential clinical applications in oncology.

References

Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate from 4-(benzyloxy)-3-methoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate from its corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. This guide details a reliable experimental protocol, offers a comparative analysis of various synthetic methodologies, and presents a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The esterification of 4-(benzyloxy)-3-methoxybenzoic acid is a crucial step in the elaboration of more complex molecular architectures. This document outlines the prevalent and effective methods for this transformation, with a focus on the widely utilized Fischer-Speier esterification.

Comparative Analysis of Synthesis Methods

The selection of an appropriate esterification method depends on several factors, including substrate reactivity, desired yield, and available laboratory equipment. Below is a comparative summary of common methods for the synthesis of this compound.

Method Reagents & Catalyst Solvent Temperature Reaction Time Typical Yield Notes
Fischer-Speier Esterification Methanol, Sulfuric Acid (catalytic)Methanol (excess)Reflux12 - 24 hours60 - 80%[1]A classic and cost-effective method. The reaction is equilibrium-driven, favoring the product with a large excess of alcohol.[1]
Methylation with Dimethyl Sulfate Dimethyl Sulfate, Potassium HydroxideWater40°C~3.5 hours~97%[2]A high-yielding method, but dimethyl sulfate is toxic and requires careful handling.[2]
Steglich Esterification Methanol, DCC, DMAP (catalytic)Dichloromethane (DCM) or Tetrahydrofuran (THF)0°C to Room Temp.2 - 6 hours85 - 95%[1]Ideal for sterically hindered substrates and proceeds under mild conditions, though reagents are more expensive.[1]

Detailed Experimental Protocol: Fischer-Speier Esterification

This section provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification method.[3]

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol)

  • Methanol

  • Concentrated Sulfuric Acid (2 mL)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5 g (19.36 mmol) of 4-(benzyloxy)-3-methoxybenzoic acid in methanol.

  • Acid Addition: To the stirred solution, slowly add 2 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 12 hours.

  • Neutralization: After cooling to room temperature, carefully add saturated sodium bicarbonate solution to the reaction mixture until the pH is adjusted to 7.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Shake vigorously and allow the layers to separate. Collect the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization. For instance, dissolving the compound in ethanol and allowing for slow evaporation at room temperature can yield colorless crystals.[3]

Experimental Workflow

The following diagram illustrates the key steps in the Fischer-Speier esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 4-(benzyloxy)-3-methoxybenzoic acid, Methanol, H₂SO₄ reflux Reflux for 12 hours start->reflux neutralize Neutralize with saturated NaHCO₃ (pH 7) reflux->neutralize Cool to RT extract Extract with Dichloromethane neutralize->extract dry Dry organic phase extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Ethanol (Optional) evaporate->recrystallize product Product: This compound evaporate->product recrystallize->product

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal synthetic pathways:

  • Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid: This acid-catalyzed esterification reaction involves the treatment of 4-(benzyloxy)-3-methoxybenzoic acid with methanol.

  • Williamson Ether Synthesis from Methyl Vanillate: This method entails the benzylation of the free phenolic hydroxyl group of methyl vanillate using a suitable benzylating agent.

The selection of the synthetic route may depend on the availability of starting materials, desired yield, and the scale of the reaction.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

ParameterFischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acidWilliamson Ether Synthesis of Methyl Vanillate
Starting Material 4-(benzyloxy)-3-methoxybenzoic acidMethyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
Key Reagents Methanol, Concentrated Sulfuric AcidBenzyl Bromide, Potassium Carbonate, DMF
Reaction Time 12 hours4 hours
Reaction Temperature Reflux70°C
Typical Yield 60-80% (estimated)[1]~95%[2][3]

Experimental Protocols

Route 1: Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

This protocol is adapted from a procedure reported by Li & Zhang (2012).[4]

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)-3-methoxybenzoic acid (e.g., 5 g, 19.36 mmol) in methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 ml) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH reaches 7.

  • Add dichloromethane to the mixture to extract the product.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Williamson Ether Synthesis from Methyl Vanillate

This protocol is adapted from the alkylation of a similar phenolic compound.[2][3]

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

  • Benzyl Bromide (or Benzyl Chloride)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate (e.g., 1 equivalent), anhydrous potassium carbonate (e.g., 2.1 equivalents), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (e.g., 1.4 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and maintain for 4 hours, with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with constant stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two synthetic routes described.

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4_benzyloxy_3_methoxybenzoic_acid 4-(Benzyloxy)-3-methoxybenzoic Acid Reaction Esterification (H₂SO₄ catalyst, Reflux, 12h) 4_benzyloxy_3_methoxybenzoic_acid->Reaction Methanol Methanol Methanol->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Methyl_Vanillate Methyl Vanillate Reaction Benzylation (K₂CO₃, DMF, 70°C, 4h) Methyl_Vanillate->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Quenching Quenching (Water) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Williamson Ether Synthesis of Methyl Vanillate.

References

Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate, an important intermediate in the synthesis of various compounds, including the anticancer drug Cediranib.[1] This document outlines the key crystallographic data, experimental procedures for its synthesis and crystallization, and a detailed description of its molecular and supramolecular structure.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Crystal Data
Chemical FormulaC₁₆H₁₆O₄
Formula Weight272.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.2466 (7) Å
b17.973 (2) Å
c14.8785 (18) Å
α90°
β94.018 (3)°
γ90°
Volume1399.6 (3) ų
Z4
Data Collection
DiffractometerEnraf–Nonius CAD-4
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K
Measured Reflections7732
Independent Reflections2454
Rint0.029
Refinement
R[F² > 2σ(F²)]0.045
wR(F²)0.138
Goodness-of-fit (S)0.91
Reflections used2454
Parameters182

Molecular Structure

The molecule of this compound consists of a benzoate group with methoxy and benzyloxy substituents on the aromatic ring. A key feature of its conformation is the spatial relationship between the two aromatic rings. The dihedral angle between the benzene ring of the benzoate moiety and the benzene ring of the benzyl group is 85.81 (10)°, indicating they are nearly perpendicular to each other.[1]

In the crystal packing, molecules are interconnected through C—H⋯O hydrogen bonds, forming chains that propagate along the b-axis.[1] Furthermore, C—H⋯π interactions are present, which link these chains to create two-dimensional networks parallel to the (102) plane.[1]

Experimental Protocols

The synthesis and crystallization of this compound followed a well-defined procedure. The subsequent structural analysis was performed using single-crystal X-ray diffraction.

Synthesis and Crystallization Workflow

The following diagram outlines the key steps in the synthesis and crystallization of the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Start Materials: 4-(benzyloxy)-3-methoxybenzoic acid, methanol, sulfuric acid reaction Stir at reflux for 12 hours start->reaction neutralization Neutralize with saturated NaHCO₃ (pH 7) reaction->neutralization extraction Extract with dichloromethane neutralization->extraction evaporation Evaporate solvent on rotary evaporator extraction->evaporation product Obtain crude This compound evaporation->product dissolve Dissolve crude product in ethanol product->dissolve Take 0.5 g of product evaporate_slowly Slowly evaporate solvent at room temperature (7 days) dissolve->evaporate_slowly crystals Obtain block-like colorless crystals evaporate_slowly->crystals

Synthesis and Crystallization Workflow.
Detailed Methodologies

Synthesis: A solution of 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) was slowly added to a solution of methanol containing concentrated sulfuric acid (2 ml).[1] The mixture was then stirred at reflux for 12 hours.[1] After cooling, a saturated sodium bicarbonate solution was added to adjust the pH to 7.[1] Dichloromethane was used for extraction, and after filtration, the organic phase was evaporated on a rotary evaporator to yield the title compound.[1]

Crystallization: Block-like colorless crystals suitable for X-ray diffraction were obtained by dissolving 0.5 g (1.84 mmol) of the synthesized compound in 25 ml of ethanol.[1] The solvent was then allowed to evaporate slowly at room temperature over a period of approximately 7 days.[1]

Structure Determination: The crystal structure was determined using an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97 software.[1] All hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[1]

Logical Relationships in Structure Determination

The process of determining the crystal structure from the experimental data follows a logical progression, as illustrated in the diagram below.

structure_determination_logic data_collection X-ray Diffraction Data Collection data_reduction Data Reduction (XCAD4) data_collection->data_reduction Raw diffraction intensities structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution Processed reflection data structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement Initial atomic positions final_structure Final Crystal Structure and Parameters structure_refinement->final_structure Refined atomic coordinates and thermal parameters

Logical Workflow for Structure Determination.

References

Methodological & Application

Detailed experimental protocol for the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. Two primary synthetic routes are detailed, starting from either 4-(benzyloxy)-3-methoxybenzoic acid or the more readily available vanillic acid. The protocols are designed to be clear, reproducible, and scalable for laboratory settings.

Abstract

This compound is synthesized through two effective methods. The first is a direct esterification of 4-(benzyloxy)-3-methoxybenzoic acid. The second, a two-step process, begins with the benzylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) via a Williamson ether synthesis, followed by esterification of the resulting product. Both methods yield the desired compound with high purity. This guide provides detailed step-by-step protocols, reagent specifications, and data presentation to aid in the successful synthesis of this important chemical intermediate.

Reaction Scheme

Route 1: Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

Route 2: Two-step synthesis from Vanillic Acid

Step 1: Benzylation of Vanillic Acid

Step 2: Esterification

Experimental Protocols

Route 1: Direct Esterification

This protocol details the synthesis of this compound from 4-(benzyloxy)-3-methoxybenzoic acid.

Materials:

ReagentFormulaMolar Mass ( g/mol )
4-(benzyloxy)-3-methoxybenzoic acidC₁₅H₁₄O₄258.27
Methanol (anhydrous)CH₃OH32.04
Sulfuric Acid (concentrated)H₂SO₄98.08
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Dichloromethane (DCM)CH₂Cl₂84.93
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • To a solution of methanol, add 4-(benzyloxy)-3-methoxybenzoic acid.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid until the pH reaches 7.

  • Add dichloromethane to the mixture and transfer to a separatory funnel.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent from the organic phase on a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol to yield colorless crystals of this compound.

Route 2: Synthesis from Vanillic Acid

This two-step protocol starts with the benzylation of vanillic acid.

Step 1: Synthesis of 4-(benzyloxy)-3-methoxybenzoic acid

Materials:

ReagentFormulaMolar Mass ( g/mol )
Vanillic AcidC₈H₈O₄168.15
Sodium HydroxideNaOH40.00
EthanolC₂H₅OH46.07
Benzyl BromideC₇H₇Br171.04
Hydrochloric Acid (6 N)HCl36.46
XyleneC₈H₁₀106.16

Procedure:

  • Dissolve vanillic acid in ethanol in a round-bottom flask.

  • Add a 1 N solution of sodium hydroxide to the flask.

  • Dropwise, add benzyl bromide dissolved in ethanol to the reaction mixture over a period of 60 minutes.[1]

  • Reflux the reaction mixture for 2 hours.[1]

  • After reflux, pour the mixture into water and acidify to a pH of 2 with 6 N hydrochloric acid.[1]

  • A precipitate of 4-(benzyloxy)-3-methoxybenzoic acid will form. Collect the precipitate by filtration.

  • Recrystallize the crude product from xylene to obtain pure 4-(benzyloxy)-3-methoxybenzoic acid.[1]

Step 2: Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

Follow the detailed procedure outlined in Route 1 to convert the synthesized 4-(benzyloxy)-3-methoxybenzoic acid into this compound.

Data Presentation

Table 1: Summary of Reactant Quantities and Yields for Route 1

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
4-(benzyloxy)-3-methoxybenzoic acid258.275.0019.36
Methanol32.04Excess-
Sulfuric Acid98.08Catalytic-
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g)
This compound272.295.27-

Table 2: Summary of Reactant Quantities and Yields for Route 2 (Step 1)

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Vanillic Acid168.150.9005.4
Sodium Hydroxide (in 1N soln)40.000.44011.0
Benzyl Bromide171.041.005.8
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g)
4-(benzyloxy)-3-methoxybenzoic acid258.271.400.802 (56% yield)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the two synthetic routes.

Synthesis_Workflow cluster_route1 Route 1: Direct Esterification cluster_route2 Route 2: From Vanillic Acid A1 4-(benzyloxy)-3- methoxybenzoic acid B1 Esterification (Methanol, H₂SO₄, Reflux) A1->B1 C1 Methyl 4-(benzyloxy)-3- methoxybenzoate B1->C1 A2 Vanillic Acid B2 Benzylation (Benzyl Bromide, NaOH, Reflux) A2->B2 C2 4-(benzyloxy)-3- methoxybenzoic acid B2->C2 D2 Esterification (Methanol, H₂SO₄, Reflux) C2->D2 E2 Methyl 4-(benzyloxy)-3- methoxybenzoate D2->E2

Caption: Synthetic routes to this compound.

Williamson Ether Synthesis Mechanism

This diagram outlines the key steps in the Williamson ether synthesis used for the benzylation of vanillic acid.

Williamson_Ether_Synthesis Start Vanillic Acid (Ar-OH) Alkoxide Phenoxide Ion (Ar-O⁻) Start->Alkoxide Deprotonation Base NaOH Base->Alkoxide SN2 SN2 Attack Alkoxide->SN2 BenzylBromide Benzyl Bromide (Bn-Br) BenzylBromide->SN2 Product 4-(benzyloxy)-3- methoxybenzoic acid (Ar-O-Bn) SN2->Product

Caption: Mechanism of the Williamson ether synthesis for benzylation.

References

Application Notes and Protocols: Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The Fischer esterification provides a straightforward and classical method for its preparation from 4-(benzyloxy)-3-methoxybenzoic acid. This document offers a detailed, step-by-step guide for this synthesis, tailored for professionals in research and drug development.

Reaction Principle

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[1] In this specific application, 4-(benzyloxy)-3-methoxybenzoic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, typically concentrated sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is used and the water produced is removed, often by the hygroscopic nature of the sulfuric acid catalyst.[1]

Data Presentation

The following table summarizes the key quantitative data for the Fischer esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

ParameterValueReference
Reactants
4-(benzyloxy)-3-methoxybenzoic acid5.0 g (19.36 mmol)[2]
MethanolServes as solvent (excess)[2]
Catalyst
Concentrated Sulfuric Acid2.0 mL[2]
Reaction Conditions
TemperatureReflux (approx. 65 °C)[2]
Reaction Time12 hours[2]
Product
Product NameThis compound
Molecular FormulaC₁₆H₁₆O₄[3]
Molecular Weight272.29 g/mol [3]
Typical Yield85-95%[4][5]
AppearanceOff-white solid[6]

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-(benzyloxy)-3-methoxybenzoic acid (C₁₅H₁₄O₄)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction and all handling of volatile and corrosive chemicals in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent. Handle with extreme care to avoid contact with skin and clothing. In case of contact, immediately flush with copious amounts of water.[7] The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5.0 g (19.36 mmol) of 4-(benzyloxy)-3-methoxybenzoic acid.[2]

    • Add a sufficient amount of anhydrous methanol to dissolve the starting material and to act as the reaction solvent (e.g., 40-50 mL).

    • Begin stirring the mixture.

    • Carefully and slowly, add 2.0 mL of concentrated sulfuric acid to the stirring solution.[2] An exothermic reaction will occur.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux using a heating mantle. The reflux temperature should be approximately 65 °C (the boiling point of methanol).

    • Maintain the reflux with continuous stirring for 12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.[2] Be cautious as this will generate carbon dioxide gas.

    • Add dichloromethane to the mixture to dissolve the organic product.[2]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane and obtain the crude product.[2]

  • Purification:

    • The crude this compound can be purified by recrystallization. A suitable solvent system, such as ethanol, can be used.[2] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualized Experimental Workflow

FischerEsterification node_reagents 1. Reagents - 4-(Benzyloxy)-3-methoxybenzoic acid - Methanol (excess) - Conc. H₂SO₄ (catalyst) node_setup 2. Reaction Setup - Dissolve acid in methanol - Slowly add H₂SO₄ - Attach reflux condenser node_reagents->node_setup node_reflux 3. Reflux - Heat to ~65°C - Stir for 12 hours node_setup->node_reflux node_workup 4. Work-up - Cool to RT - Neutralize with NaHCO₃ - Extract with CH₂Cl₂ node_reflux->node_workup node_purification 5. Purification - Dry organic layer (Na₂SO₄) - Evaporate solvent - Recrystallize from ethanol node_workup->node_purification node_product 6. Final Product Methyl 4-(benzyloxy)-3- methoxybenzoate node_purification->node_product

Caption: Workflow for the Fischer Esterification of this compound.

References

Application Notes and Protocols: Synthesis of 4-Benzyloxy-3-methoxybenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-benzyloxy-3-methoxybenzoic acid, a valuable intermediate in the preparation of various pharmaceutical compounds, including Hsp90 inhibitors and cytostatic agents.[1] The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][4][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-benzyloxy-3-methoxybenzoic acid from vanillic acid and benzyl bromide.

ParameterValueReference
Reactants
Vanillic Acid900 mg (5.4 mmol)[6][7]
Sodium Hydroxide (1N)11 ml[6][7]
Benzyl Bromide1 g (5.8 mmol)[6][7]
Solvent
Ethanol18.5 ml (total)[6][7]
Reaction Conditions
TemperatureReflux[6][7]
Reaction Time2 hours[6][7]
Product Yield
4-Benzyloxy-3-methoxybenzoic Acid802 mg (3.1 mmol)[6][7]
Yield Percentage56%[6][7]

Experimental Protocols

This section details the methodology for the Williamson ether synthesis of 4-benzyloxy-3-methoxybenzoic acid.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Sodium hydroxide (NaOH)

  • Benzyl bromide

  • Ethanol

  • Hydrochloric acid (HCl, 6N)

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Dropping funnel

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 900 mg (5.4 mmol) of vanillic acid in 16 ml of ethanol. To this solution, add 11 ml of 1 N NaOH to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide in situ.[6][7]

  • Addition of the Alkylating Agent: While stirring, add a solution of 1 g (5.8 mmol) of benzyl bromide in 2.5 ml of ethanol dropwise over a period of 60 minutes.[6][7] The reaction proceeds via an SN2 pathway, where the phenoxide ion acts as a nucleophile, attacking the primary alkyl halide.[2][4]

  • Reaction under Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.[6][7] Typical temperatures for Williamson ether synthesis range from 50-100 °C.[2][4]

  • Workup and Precipitation: After the reflux period, pour the reaction mixture into 150 ml of water. Acidify the aqueous solution to a pH of 2 using 6 N HCl. This step protonates the carboxylate, leading to the precipitation of the desired product.[6][7]

  • Isolation and Purification: Collect the precipitate by filtration. The crude product can be further purified by crystallization from xylene to yield 802 mg (56% yield) of 4-benzyloxy-3-methoxybenzoic acid.[6][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-benzyloxy-3-methoxybenzoic acid.

G A 1. Dissolve Vanillic Acid in Ethanol and add NaOH B 2. Add Benzyl Bromide Solution Dropwise A->B C 3. Reflux the Reaction Mixture (2h) B->C D 4. Pour into Water and Acidify with HCl (pH 2) C->D E 5. Collect Precipitate by Filtration D->E F 6. Purify by Crystallization from Xylene E->F G Final Product: 4-Benzyloxy-3-methoxybenzoic Acid F->G

Caption: Workflow for the synthesis of 4-benzyloxy-3-methoxybenzoic acid.

References

Application Notes & Protocols: Benzyl Group Protection of Vanillic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategies and protocols for the protection of the phenolic hydroxyl group of vanillic acid and its derivatives using a benzyl group. This protection is a crucial step in multi-step organic syntheses, preventing unwanted side reactions and enabling the selective modification of other functional groups within the molecule.

Introduction to Benzyl Group Protection

The benzyl (Bn) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of acidic and basic conditions.[1][2][3] For vanillic acid and its derivatives, which possess a reactive phenolic hydroxyl group, protection is often necessary to achieve regioselective reactions at the carboxylic acid moiety or other positions on the aromatic ring. The benzyl ether linkage is robust enough to withstand many synthetic transformations and can be selectively cleaved under relatively mild conditions, most commonly through catalytic hydrogenolysis.[3][4][5]

Key Applications in Drug Development

Vanillic acid and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[6][7] The synthesis of more complex derivatives for drug discovery often requires the temporary protection of the phenolic hydroxyl group. For instance, in the development of novel antifungal agents, cocrystallization of vanillic acid has been explored to modify the physicochemical properties of a drug.[8] Furthermore, biocatalytic conversions of O-benzylvanillic acid to produce valuable compounds like vanillin have been investigated.[9][10][11]

Experimental Protocols

Protection of Vanillic Acid (4-O-Benzylation)

This protocol describes the benzylation of the phenolic hydroxyl group of vanillic acid using benzyl bromide in the presence of a base.

Reaction Scheme:

Benzylation cluster_reactants Reactants cluster_products Products VanillicAcid Vanillic Acid BenzylvanillicAcid 4-O-Benzylvanillic Acid VanillicAcid->BenzylvanillicAcid NaOH, Ethanol Reflux BenzylBromide Benzyl Bromide BenzylBromide->BenzylvanillicAcid

Caption: Benzylation of Vanillic Acid.

Protocol:

  • To a solution of vanillic acid (5.4 mmol) in ethanol (16 ml), add 1 N NaOH (11 ml).[9]

  • Over a period of 60 minutes, add a solution of benzyl bromide (5.8 mmol) in ethanol (2.5 ml) dropwise.[9]

  • Reflux the reaction mixture for 2 hours.[9]

  • After cooling, pour the mixture into 150 ml of water and acidify to a pH of 2 using 6 N HCl.[9]

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by crystallization from xylene to yield 4-O-benzylvanillic acid.[9]

Deprotection of 4-O-Benzylvanillic Acid (Debenzylation)

This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenolysis to regenerate the free phenolic hydroxyl group.

Reaction Scheme:

Debenzylation cluster_reactants Reactants cluster_products Products BenzylvanillicAcid 4-O-Benzylvanillic Acid VanillicAcid Vanillic Acid BenzylvanillicAcid->VanillicAcid H₂, Pd/C Solvent (e.g., EtOH) Toluene Toluene BenzylvanillicAcid->Toluene

Caption: Debenzylation via Catalytic Hydrogenolysis.

Protocol:

  • Dissolve the 4-O-benzylvanillic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.[4]

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected vanillic acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the benzylation of vanillic acid and related compounds.

SubstrateReagentsBaseSolventReaction ConditionsYield (%)Reference
Vanillic AcidBenzyl bromideNaOHEthanolReflux, 2 h56[9]
Vanillyl alcoholBenzyl bromideK₂CO₃EthanolReflux, 3 h64[9]
VanillinBenzyl bromideK₂CO₃EthanolReflux, 5 h85[9]

Alternative Protection and Deprotection Methods

While the Williamson ether synthesis and catalytic hydrogenolysis are standard procedures, several other methods for the protection and deprotection of benzyl ethers exist.

Alternative Protection Strategies:
  • Under Acidic Conditions: For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic catalysis.[1][12]

  • Under Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions.[12][13]

Alternative Deprotection Strategies:
  • Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl ethers.[12] Ozone can also be employed for the oxidative removal of benzyl groups.[14]

  • Lewis Acid-Mediated Cleavage: A combination of a Lewis acid and a nucleophile can also effect the deprotection of benzyl ethers.[1]

  • Strong Acids: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a synthetic route involving the protection and subsequent deprotection of vanillic acid.

workflow Start Start: Vanillic Acid Protection Step 1: Protection (Benzylation) Start->Protection ProtectedVA Intermediate: 4-O-Benzylvanillic Acid Protection->ProtectedVA Modification Step 2: Further Synthesis (e.g., esterification, amidation) ProtectedVA->Modification ModifiedIntermediate Modified Intermediate Modification->ModifiedIntermediate Deprotection Step 3: Deprotection (Hydrogenolysis) ModifiedIntermediate->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Synthetic Workflow with Benzyl Protection.

References

Application Notes and Protocols for the Deprotection of the Benzyl Ether in Methyl 4-(benzyloxy)-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its ease of installation and general stability across a wide range of chemical conditions.[1][2] The deprotection of benzyl ethers is a critical step, often performed near the final stages of a synthetic sequence. Methyl 4-(benzyloxy)-3-methoxybenzoate is a common intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[3] Therefore, the efficient and clean cleavage of its benzyl ether to yield Methyl 4-hydroxy-3-methoxybenzoate is of significant practical importance.

These application notes provide a detailed overview of common debenzylation methods, quantitative data for comparison, and step-by-step experimental protocols for the successful deprotection of this compound derivatives.

Overview of Deprotection Methodologies

The selection of an appropriate debenzylation method is contingent upon the overall molecular structure, particularly the presence of other functional groups that might be sensitive to the reaction conditions. The most prevalent methods include catalytic hydrogenolysis, Lewis acid-mediated cleavage, and acid-catalyzed cleavage.

  • Catalytic Hydrogenolysis : This is the most widely used method for O- and N-debenzylation.[4] It typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[1] The reaction is clean, and the primary byproduct is toluene, which is volatile and easily removed.[1] Modern continuous-flow systems, like the H-Cube®, offer enhanced safety, efficiency, and speed compared to traditional batch methods.[5][6][7]

  • Lewis Acid-Mediated Cleavage : For substrates containing functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis is unsuitable. In such cases, Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) provide an effective alternative.[8][9] These reactions are often performed at low temperatures to enhance selectivity.[10][11] The use of a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is crucial to trap the generated benzyl cation and prevent unwanted Friedel-Crafts-type side reactions on electron-rich aromatic rings.[10][11]

  • Acid-Mediated Cleavage : Strong acids can cleave benzyl ethers, but this approach is limited to substrates that can withstand harsh acidic conditions.[2] A more practical variation involves the use of solid-supported acids, which can simplify reaction workup and purification.[12][13]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various debenzylation protocols, allowing for an informed selection of the optimal method.

Table 1: Comparison of Catalytic Hydrogenolysis Conditions

Catalyst Hydrogen Source Solvent Temp. (°C) Pressure Time (h) Yield (%) Reference
10% Pd/C H₂ (balloon) Methanol RT ~1 atm 1-2 >98 [1][14]
10% Pd/C Ammonium Formate Methanol Reflux 1 atm 2-3 >90 [1][15]
5% Pd/C & Pd(OH)₂/C (1:1) H₂ (balloon) THF/Isopropanol RT ~1 atm Shortened by half >97 [4]

| 10% Pd/C (H-Cube®) | H₂ (in situ) | EtOH/EtOAc (1:1) | 60 | 1-80 bar | Minutes | 80-95 |[5] |

Table 2: Comparison of Lewis Acid-Mediated Deprotection Conditions

Lewis Acid (equiv.) Scavenger (equiv.) Solvent Temp. (°C) Time Yield (%) Reference
BCl₃ (2) Pentamethylbenzene (3) Dichloromethane -78 15 min >90 [10][11]
BCl₃ (1M solution) None specified Dichloromethane -78 N/A 92 [8]

| BBr₃ | None specified | N/A | N/A | N/A | Good |[9] |

Table 3: Comparison of Solid-Supported Acid-Mediated Deprotection

Solid-Supported Acid Additive Solvent Temp. (°C) Time (h) Yield (%) Reference
Amberlyst-15 (3 equiv.) None Toluene 110 2 75 [12]

| Amberlyst-15 (3 equiv.) | Methanol (4 equiv.) | Toluene | 110 | 2 | 80 |[12] |

Mandatory Visualizations

Deprotection_Pathways General Deprotection Scheme cluster_methods Deprotection Methods Start This compound Hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂) Start->Hydrogenolysis LewisAcid Lewis Acid Cleavage (e.g., BCl₃, Scavenger) Start->LewisAcid AcidCleavage Acid-Mediated Cleavage (e.g., Solid-Supported Acid) Start->AcidCleavage End Methyl 4-hydroxy-3-methoxybenzoate Hydrogenolysis->End LewisAcid->End AcidCleavage->End

Caption: Reaction pathways for benzyl ether deprotection.

Experimental_Workflow Workflow for Catalytic Hydrogenolysis Setup 1. Dissolve Substrate 2. Add Pd/C Catalyst Reaction Establish H₂ Atmosphere (or add transfer agent) Stir at specified Temp. Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 1. Purge with Inert Gas 2. Filter through Celite® to remove catalyst Monitor->Workup Complete Purify 1. Concentrate Filtrate 2. Purify if necessary (e.g., Column Chromatography) Workup->Purify Product Final Product Purify->Product Decision_Tree Decision Tree for Method Selection q1 Molecule contains reducible groups? (alkenes, alkynes, NO₂, etc.) a1_yes Use Lewis Acid (e.g., BCl₃/Scavenger) q1->a1_yes Yes a1_no Catalytic Hydrogenolysis is preferred q1->a1_no No q2 Molecule acid-sensitive? (e.g., Boc, TBS ethers) a1_yes->q2 a1_no->q2 a2_yes Avoid strong acid methods. BCl₃ at -78°C is often compatible. a2_no Solid-supported acids can be considered.

References

Application Notes and Protocols for the Purification of Methyl 4-(benzyloxy)-3-methoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful formation of subsequent products and the overall efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established methods for analogous compounds.

Data Presentation

The successful recrystallization of this compound relies on the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on available literature for this compound and its analogs, ethanol is a suitable solvent.[1] A mixed-solvent system can also be employed to optimize the recrystallization process.

Table 1: Proposed Solvent System and Parameters for Recrystallization

ParameterProtocol 1: Single Solvent System
Solvent System Ethanol
Crude Compound 1.0 g
Dissolving Solvent Ethanol
Approx. Volume Minimum amount required for complete dissolution at boiling point
Dissolution Temperature Boiling point of ethanol (~78 °C)
Crystallization Temperature Room temperature, followed by ice bath (0-4 °C)
Expected Crystal Appearance Colorless, block-like crystals[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]
Appearance Off-white solid
Purity (Typical) >97%

Experimental Protocol

This protocol details the procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the pre-warmed funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Ensure the filter paper is wetted with a small amount of cold ethanol before pouring the crystal slurry.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. Use a minimal amount of cold solvent to avoid redissolving the purified crystals.

  • Drying:

    • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved, or alternatively, dry them in a desiccator.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Mandatory Visualization

The following diagram illustrates the workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution: Add minimum hot ethanol start->dissolution hot_filtration_q Insoluble impurities? dissolution->hot_filtration_q hot_filtration 2. Hot Filtration: Remove insoluble impurities hot_filtration_q->hot_filtration Yes crystallization 3. Crystallization: Slow cooling to room temp, then ice bath hot_filtration_q->crystallization No hot_filtration->crystallization impurities_removed Impurities Removed hot_filtration->impurities_removed filtration 4. Vacuum Filtration: Collect crystals crystallization->filtration washing 5. Washing: Rinse with ice-cold ethanol filtration->washing mother_liquor Mother Liquor (soluble impurities) filtration->mother_liquor drying 6. Drying: Vacuum oven or desiccator washing->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Note: Purification of Methyl 4-(benzyloxy)-3-methoxybenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its high purity is essential for the success of subsequent reaction steps. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using automated flash column chromatography on a silica gel stationary phase.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] For this compound, a normal-phase chromatography setup is employed, using polar silica gel as the stationary phase.[2] Non-polar compounds will travel through the column more quickly, while more polar compounds will be retained longer by the silica gel.[3] By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be selectively eluted based on their polarity, allowing for the isolation of the target compound from impurities.

Data Summary

The following tables summarize the materials, equipment, and recommended chromatographic conditions for the purification process.

Table 1: Materials and Reagents

Material Specification Purpose
Crude this compound Post-synthesis reaction mixture Sample to be purified
Silica Gel Flash Chromatography Grade, 230-400 mesh Stationary Phase[4]
n-Hexane HPLC Grade Mobile Phase (Non-polar component)[5]
Ethyl Acetate HPLC Grade Mobile Phase (Polar component)[5]
Dichloromethane ACS Grade Sample loading solvent (optional)[2]
Celite Standard Grade Filtration aid (optional, for pre-filtration)

| Anhydrous Sodium Sulfate | ACS Grade | Drying agent for final product solution |

Table 2: Recommended Chromatographic Conditions

Parameter Value / Condition Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard polar stationary phase for normal-phase chromatography.[4]
Mobile Phase n-Hexane and Ethyl Acetate A common and effective solvent system for compounds of moderate polarity.[5]
Elution Mode Gradient Elution Provides optimal separation of the target compound from both less polar and more polar impurities.
Gradient Profile 5% to 40% Ethyl Acetate in n-Hexane Starts with low polarity to elute non-polar impurities, then increases to elute the product.
Flow Rate 40 mL/min (for a 40g column) A typical flow rate for flash chromatography; can be adjusted based on column size.
Detection UV at 254 nm The aromatic rings in the molecule allow for strong UV absorbance.
Target Rf (TLC) ~0.3 - 0.4 An ideal Rf value for good separation in the chosen mobile phase.[6]

| Sample Loading | Dry Loading | Recommended for samples not readily soluble in the initial mobile phase.[2][7] |

Experimental Protocols

This section provides detailed step-by-step procedures for the purification of this compound.

2.1. Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal solvent system.

  • Prepare TLC Chamber: Add a solvent mixture of 80:20 n-Hexane:Ethyl Acetate to a TLC chamber to a depth of about 0.5 cm. Cover and let it saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).

  • Analysis: The target compound, this compound, should have an Rf value of approximately 0.3-0.4 in this system. Adjust the ethyl acetate concentration if the Rf is too high or too low.

2.2. Column Chromatography Protocol (Dry Loading Method)

  • Sample Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate. Add approximately 2-3 g of silica gel to this solution.[2]

  • Drying: Gently remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Equilibration: Select a pre-packed silica gel column (e.g., 40 g for a 1 g crude sample). Equilibrate the column with the initial mobile phase (e.g., 5% Ethyl Acetate in n-Hexane) until a stable baseline is achieved on the UV detector.

  • Loading: Load the dry silica-adsorbed sample onto the top of the equilibrated column.

  • Elution: Begin the chromatographic run using the pre-determined gradient method (e.g., 5% to 40% Ethyl Acetate in n-Hexane over 15-20 column volumes).

  • Fraction Collection: Collect fractions based on the UV detector signal. The peak corresponding to this compound should elute as the polarity of the mobile phase increases.

  • Purity Analysis: Analyze the collected fractions containing the target compound by TLC to confirm their purity.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.

  • Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Visualizations

3.1. Synthesis and Purification Workflow

The following diagram illustrates the overall workflow, from the starting materials to the purified final product. The synthesis of this compound typically involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.[8]

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 4-(Benzyloxy)-3-methoxybenzoic Acid + Methanol B Esterification Reaction (Acid Catalyst) A->B Reflux C Reaction Quenching (e.g., NaHCO3 solution) B->C D Solvent Extraction (e.g., Dichloromethane) C->D E Crude Product Isolation (Evaporation) D->E F Column Chromatography (Silica Gel, Hexane/EtOAc) E->F Loading G Fraction Collection & Purity Analysis (TLC) F->G H Solvent Removal G->H I Pure Methyl 4-(benzyloxy)- 3-methoxybenzoate H->I

Fig 1. General workflow for the synthesis and purification of the target compound.

3.2. Chromatographic Separation Principle

This diagram illustrates the separation of the target compound from a less polar impurity (e.g., unreacted starting material or non-polar byproduct) and a more polar impurity (e.g., a hydrolyzed carboxylic acid) on the silica gel column.

G cluster_column Silica Gel Column cluster_legend Legend T0 Time = 0 (Sample Loaded) T1 Time = T1 (Low Polarity Eluent) T2 Time = T2 (Higher Polarity Eluent) ImpurityA_T0 A ImpurityA_T1 A Product_T0 P Product_T1 P ImpurityB_T0 B ImpurityB_T1 B ImpurityA_T2 A Product_T2 P ImpurityB_T2 B L1 Impurity A (Less Polar) L2 Product (Target Compound) L3 Impurity B (More Polar) Elution Elution_label Elution Direction

Fig 2. Principle of chromatographic separation on a normal-phase column.

References

Application Notes and Protocols: Reaction Monitoring of Methyl 4-(benzyloxy)-3-methoxybenzoate Synthesis using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex organic molecules is a fundamental aspect of drug discovery and development. Efficient and accurate monitoring of chemical reactions is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed for this purpose. This document provides detailed application notes and protocols for monitoring the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate, an important intermediate in the synthesis of various pharmaceutical compounds, using TLC.

The synthesis is achieved via a Williamson ether synthesis, where the phenolic hydroxyl group of methyl vanillate is alkylated using benzyl bromide in the presence of a base. TLC is used to track the consumption of the starting materials (methyl vanillate and benzyl bromide) and the formation of the desired product.

Principle of Reaction Monitoring by TLC

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent mixture). As the mobile phase ascends the TLC plate via capillary action, it transports the components of the reaction mixture. Compounds with a higher affinity for the polar stationary phase will travel more slowly, while less polar compounds with a greater affinity for the mobile phase will move more rapidly. This difference in migration leads to the separation of the starting materials, reagents, and products into distinct spots on the TLC plate. By observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time, the progress of the reaction can be effectively monitored.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) and benzyl bromide.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10-15 mL per gram of methyl vanillate).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone).

  • Maintain the reaction at reflux and monitor its progress by TLC at regular intervals (e.g., every 30-60 minutes).

  • Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Thin-Layer Chromatography (TLC) Protocol for Reaction Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Pencil

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material (methyl vanillate) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' lane.

    • Using a new capillary tube, spot the reaction mixture on the 'RM' lane.

    • For the co-spot 'C' lane, first spot the starting material solution and then, on top of the same spot, carefully spot the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the 3:1 Hexane:Ethyl Acetate mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil.

  • Analyze the Results: Compare the spots in the 'RM' lane to those in the 'SM' and 'C' lanes. The reaction is considered complete when the spot corresponding to the starting material (methyl vanillate) is no longer visible in the 'RM' lane, and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing. The benzyl bromide spot, being very non-polar, will be close to the solvent front.

Data Presentation

The progress of the reaction can be qualitatively and quantitatively assessed by observing the TLC plate. The Retention Factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 1: TLC Data for Reaction Monitoring

CompoundRoleExpected Rf Value (3:1 Hexane:Ethyl Acetate)Observations under UV (254 nm)
Methyl 4-hydroxy-3-methoxybenzoateStarting Material~ 0.3 - 0.4Dark spot
Benzyl BromideReagent~ 0.8 - 0.9Dark spot
This compoundProduct~ 0.6 - 0.7Dark spot

Note: Rf values are approximate and can vary depending on the specific conditions such as the exact solvent composition, temperature, and the nature of the silica gel plate.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product methyl_vanillate Methyl 4-hydroxy- 3-methoxybenzoate conditions K₂CO₃, Acetone Reflux methyl_vanillate->conditions benzyl_bromide Benzyl Bromide benzyl_bromide->conditions product Methyl 4-(benzyloxy)- 3-methoxybenzoate conditions->product + KBr + KHCO₃

Caption: Williamson ether synthesis of this compound.

TLC Monitoring Workflow

TLC_Workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate (SM, RM, Co-spot) take_aliquot->spot_tlc develop_tlc Develop TLC Plate (3:1 Hexane:EtOAc) spot_tlc->develop_tlc visualize_uv Visualize under UV Light (254 nm) develop_tlc->visualize_uv analyze Analyze Spots (Rf Values) visualize_uv->analyze reaction_complete Is Starting Material Consumed? analyze->reaction_complete continue_reaction Continue Reaction and Monitor reaction_complete->continue_reaction No workup Proceed to Work-up and Purification reaction_complete->workup Yes continue_reaction->take_aliquot

Caption: Workflow for monitoring the reaction progress using TLC.

Interpreting TLC Results

TLC_Interpretation cluster_tlc TLC Plate Visualization cluster_interpretation Interpretation tlc_base incomplete Reaction Incomplete: - Starting material spot  is still present in RM lane. tlc_base->incomplete Observation solvent_front Solvent Front sm_lane SM rm_lane RM sm_spot rm_sm_spot rm_prod_spot complete Reaction Complete: - Starting material spot  has disappeared. - Product spot is prominent. incomplete->complete Further Reaction Time

Caption: Guide to interpreting TLC results for reaction completion.

Application Notes and Protocols for the Scale-up Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antineoplastic drug Cediranib.[1] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two primary synthetic routes: Fischer-Speier Esterification and Williamson Ether Synthesis. The information is intended to guide researchers, scientists, and drug development professionals in transitioning from laboratory-scale synthesis to pilot plant and commercial-scale production.

Synthetic Routes

Two primary and well-established routes for the synthesis of this compound are:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of 4-(benzyloxy)-3-methoxybenzoic acid with methanol. While straightforward, the reaction is reversible and requires careful control of conditions to drive it to completion.

  • Williamson Ether Synthesis: This versatile method involves the O-alkylation of a phenol with an alkyl halide. In this context, it entails the benzylation of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) using a benzyl halide in the presence of a base. This route is often preferred for its high yields and irreversible nature under appropriate conditions.

The following sections provide detailed protocols and scale-up considerations for both synthetic pathways.

Fischer-Speier Esterification of 4-(benzyloxy)-3-methoxybenzoic Acid

This method is suitable for laboratory and smaller pilot-scale production.

Experimental Protocol (Laboratory Scale)

A solution of 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) is slowly added to a solution of methanol and concentrated sulfuric acid (2 ml). The mixture is stirred at reflux for 12 hours. After cooling, a saturated sodium bicarbonate solution is added to adjust the pH to 7. Dichloromethane is then added, and the mixture is filtered. The organic phase is evaporated on a rotary evaporator to yield the final product.[1] For purification, block-like colorless crystals can be obtained by dissolving the compound in ethanol and allowing the solvent to evaporate slowly at room temperature.[1]

Scale-up Considerations and Data
ParameterLaboratory Scale (5 g)Pilot Scale (Example)
Starting Material 4-(benzyloxy)-3-methoxybenzoic acid4-(benzyloxy)-3-methoxybenzoic acid
Reagents Methanol, Sulfuric acidMethanol, Sulfuric acid (or a solid acid catalyst)
Solvent DichloromethaneToluene or Methyl isobutyl ketone (MIBK)
Reaction Volume ~50 mL50-200 L
Temperature Reflux (~65°C)60-80°C
Reaction Time 12 hours8-16 hours
Work-up Liquid-liquid extraction, evaporationPhase separation, solvent swap, crystallization
Typical Yield >90%85-95%
Purity (HPLC) >98%>99%

Process Workflow for Fischer-Speier Esterification

Fischer_Speier_Esterification cluster_reaction Reaction Stage cluster_workup Work-up & Purification raw_materials 4-(benzyloxy)-3-methoxybenzoic Acid Methanol Sulfuric Acid reactor Jacketed Reactor raw_materials->reactor Charge reflux Reflux (60-80°C, 8-16h) reactor->reflux Heat neutralization Neutralization (e.g., NaHCO3) reflux->neutralization extraction Solvent Extraction (e.g., Toluene) neutralization->extraction phase_separation Phase Separation extraction->phase_separation crystallization Crystallization phase_separation->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying product Methyl 4-(benzyloxy)-3- methoxybenzoate filtration_drying->product

Caption: Workflow for the scale-up synthesis of this compound via Fischer-Speier Esterification.

Williamson Ether Synthesis of Methyl Vanillate

This method is generally preferred for larger-scale industrial production due to its high efficiency and irreversible nature.

Experimental Protocol (Pilot Scale)

To a stirred solution of methyl vanillate in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone in a jacketed glass reactor, a base like potassium carbonate is added. The mixture is stirred to form the phenoxide. Benzyl chloride or benzyl bromide is then added portion-wise or via a dropping funnel, maintaining the reaction temperature. The reaction is monitored by HPLC for completion. Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by crystallization.

Scale-up Considerations and Data
ParameterLaboratory ScalePilot/Industrial Scale (Example)
Starting Material Methyl vanillateMethyl vanillate
Reagents Benzyl chloride/bromide, Potassium carbonateBenzyl chloride/bromide, Potassium carbonate/Sodium hydroxide
Solvent Acetone, DMFToluene, MIBK, or a phase-transfer catalyst system
Reaction Volume 100 mL - 1 L200 L - 2000 L
Temperature 50-80°C60-100°C
Reaction Time 4-8 hours6-12 hours
Work-up Quenching, extraction, evaporationQuenching, phase separation, crystallization
Typical Yield >95%90-98%
Purity (HPLC) >99%>99.5%

Process Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification raw_materials Methyl Vanillate Benzyl Halide Base (e.g., K2CO3) reactor Glass-Lined Reactor raw_materials->reactor Charge reaction_conditions Heat (60-100°C, 6-12h) reactor->reaction_conditions React quenching Water Quench reaction_conditions->quenching extraction Solvent Extraction quenching->extraction washing Brine Wash extraction->washing crystallization Crystallization washing->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying product Methyl 4-(benzyloxy)-3- methoxybenzoate filtration_drying->product

Caption: Workflow for the scale-up synthesis of this compound via Williamson Ether Synthesis.

Quality Control and Analytical Methods

For pharmaceutical production, stringent quality control is essential. The following analytical methods are recommended for monitoring the reaction and ensuring the purity of the final product.

Analytical MethodPurposeTypical Specification
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity profiling, reaction monitoring>99.5% purity
Gas Chromatography (GC) Residual solvent analysisAs per ICH guidelines
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationConforms to reference standard
Mass Spectrometry (MS) Molecular weight confirmationConforms to theoretical mass
Melting Point Identity and purity check94-96°C

Safety and Handling Precautions for Scale-up

  • Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the synthesis.

  • Reagent Handling: Benzyl halides are lachrymatory and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The Williamson ether synthesis can be exothermic. Controlled addition of the benzyl halide and efficient heat removal using a jacketed reactor are crucial to prevent thermal runaway.

  • Solvent Safety: Flammable solvents should be handled with care, and all equipment should be properly grounded to prevent static discharge.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The scale-up synthesis of this compound for pharmaceutical production can be successfully achieved through either Fischer-Speier esterification or Williamson ether synthesis. The choice of route will depend on factors such as the available equipment, cost of starting materials, and desired batch size. For larger-scale production, the Williamson ether synthesis is generally the more robust and efficient method. Careful process optimization, stringent quality control, and a strong emphasis on safety are paramount for the successful and compliant manufacturing of this important pharmaceutical intermediate.

References

Application Notes and Protocols: The Strategic Use of Methyl 4-(benzyloxy)-3-methoxybenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate, a derivative of vanillic acid, is a versatile intermediate in organic synthesis, particularly in the construction of complex bioactive molecules. Its strategic importance lies in the differential protection of the hydroxyl groups of the vanillate core, allowing for selective modification and elaboration of the molecular scaffold. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazoline-based kinase inhibitors, a class of compounds with significant therapeutic applications, including oncology.

The benzyl protecting group offers stability under a range of reaction conditions and can be selectively removed in later synthetic stages. This allows for the initial manipulation of other functional groups on the aromatic ring, a key strategy in the multi-step synthesis of complex drug molecules.

Data Presentation: Synthesis of a Key Quinazoline Intermediate

The following tables summarize the quantitative data for a representative multi-step synthesis of a key 4-chloro-7-(benzyloxy)-6-methoxyquinazoline intermediate, a pivotal precursor for various kinase inhibitors, starting from vanillic acid.

Table 1: Synthesis of this compound

StepReactionStarting MaterialReagentsSolventTimeTemp.Yield (%)
1BenzylationVanillic AcidBenzyl bromide, NaOHEthanol2 hReflux56%[1]
2Esterification4-(benzyloxy)-3-methoxybenzoic acidMethanol, H₂SO₄Methanol12 hRefluxHigh

Table 2: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline

StepReactionStarting MaterialReagentsSolventTimeTemp.Yield (%)
3NitrationThis compoundHNO₃, H₂SO₄Acetic Acid3-4 h60°CHigh
4ReductionMethyl 2-nitro-4-(benzyloxy)-5-methoxybenzoateFe, NH₄ClEthanol/Water4 hReflux91.5%[2]
5CyclizationMethyl 2-amino-4-(benzyloxy)-5-methoxybenzoateFormamidine acetate2-Methoxyethanol4 hRefluxHigh
6Chlorination7-(benzyloxy)-6-methoxyquinazolin-4(3H)-oneSOCl₂, DMF--100°CHigh

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the title compound from commercially available vanillic acid.

Step 1: Benzylation of Vanillic Acid to 4-(benzyloxy)-3-methoxybenzoic Acid [1]

  • Dissolve 5.4 mmol of vanillic acid in 16 mL of ethanol in a round-bottom flask.

  • Add 11 mL of 1 N NaOH solution.

  • Slowly add 5.8 mmol of benzyl bromide in 2.5 mL of ethanol dropwise over 60 minutes.

  • Reflux the reaction mixture for 2 hours.

  • After cooling, pour the mixture into 150 mL of water and acidify to pH 2 with 6 N HCl.

  • Collect the precipitate by filtration and recrystallize from xylene to yield 4-(benzyloxy)-3-methoxybenzoic acid.

Step 2: Esterification to this compound [3]

  • To a solution of 19.36 mmol of 4-(benzyloxy)-3-methoxybenzoic acid in methanol, slowly add 2 mL of concentrated sulfuric acid.

  • Stir the mixture at reflux for 12 hours.

  • After cooling, neutralize the reaction by adding a saturated sodium bicarbonate solution until the pH reaches 7.

  • Add dichloromethane and filter the mixture.

  • Evaporate the organic phase on a rotary evaporator to obtain this compound.

Protocol 2: Synthesis of a Bioactive Quinazoline Intermediate

This protocol outlines the conversion of this compound into a key chloro-quinazoline intermediate, a precursor for drugs like Cediranib.

Step 3: Nitration of this compound

  • Dissolve 0.20 mol of this compound in 150 mL of acetic acid.

  • Add 84.5 mL of 66% nitric acid dropwise at room temperature.

  • Stir the mixture at 60°C for 3-4 hours.

  • After cooling, wash the mixture with ice-water (2 x 50 mL).

  • Neutralize the organic layer with a saturated sodium bicarbonate solution to yield Methyl 2-nitro-4-(benzyloxy)-5-methoxybenzoate.

Step 4: Reduction to Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate [2]

  • To a mixture of 70 mL of methanol and 30 mL of water, add 0.10 mol of powdered iron and 0.157 mol of ammonium chloride.

  • Heat the suspension to reflux for 10 minutes.

  • Add a solution of 0.03 mol of Methyl 2-nitro-4-(benzyloxy)-5-methoxybenzoate in 100 mL of heated methanol dropwise.

  • Continue refluxing for 4 hours.

  • Filter the hot solution to remove the iron catalyst and evaporate the methanol.

  • The resulting solid is the desired amino compound.

Step 5: Cyclization to 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one

  • Dissolve the Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate from the previous step in 2-methoxyethanol.

  • Add formamidine acetate to the solution.

  • Heat the mixture to reflux for 4 hours to form the quinazolinone ring.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 6: Chlorination to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline

  • Suspend the 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one in thionyl chloride containing a catalytic amount of DMF.

  • Heat the mixture at 100°C until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with a non-polar solvent to obtain the crude 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Visualizations

Synthetic Pathway to Bioactive Quinazolines

Synthetic_Pathway cluster_start Starting Material Preparation cluster_core Quinazoline Core Synthesis cluster_final Bioactive Molecule Synthesis Vanillic_Acid Vanillic Acid MBMB Methyl 4-(benzyloxy)- 3-methoxybenzoate Vanillic_Acid->MBMB Benzylation & Esterification Nitro Nitro Intermediate MBMB->Nitro Nitration Amino Amino Intermediate Nitro->Amino Reduction Quinazolinone Quinazolinone Amino->Quinazolinone Cyclization Chloroquinazoline 4-Chloroquinazoline Intermediate Quinazolinone->Chloroquinazoline Chlorination Bioactive_Molecule Bioactive Quinazoline (e.g., Cediranib) Chloroquinazoline->Bioactive_Molecule Indole Indole Derivative Indole->Bioactive_Molecule

Caption: Synthetic pathway from Vanillic Acid to a bioactive quinazoline.

Experimental Workflow for Quinazoline Synthesis

Experimental_Workflow Start Start: Methyl 4-(benzyloxy)- 3-methoxybenzoate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Workup1 Aqueous Workup & Neutralization Nitration->Workup1 Reduction Reduction (Fe, NH₄Cl) Workup1->Reduction Filtration1 Filtration Reduction->Filtration1 Cyclization Cyclization (Formamidine acetate) Filtration1->Cyclization Filtration2 Filtration Cyclization->Filtration2 Chlorination Chlorination (SOCl₂) Filtration2->Chlorination Purification Purification Chlorination->Purification Final_Product Final Product: 4-Chloroquinazoline Intermediate Purification->Final_Product

Caption: Experimental workflow for the synthesis of the quinazoline intermediate.

Signaling Pathway Inhibition by Kinase Inhibitors

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation KinaseInhibitor Quinazoline-based Kinase Inhibitor KinaseInhibitor->Receptor Inhibition

Caption: Mechanism of action of quinazoline-based kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-(benzyloxy)-3-methoxybenzoate synthesis. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for the synthesis of this compound?

The synthesis is primarily achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction.[1][2][3][4]

Q2: What are the typical starting materials for this synthesis?

The most common starting materials are methyl vanillate and a benzylating agent like benzyl chloride or benzyl bromide. Alternatively, one can start with 4-(benzyloxy)-3-methoxybenzoic acid and subsequently perform an esterification.[5]

Q3: Which factors have the most significant impact on the reaction yield?

The yield of the Williamson ether synthesis is heavily influenced by the choice of base, solvent, reaction temperature, and the purity of the reactants.[2][6] Polar aprotic solvents, for instance, tend to increase the reaction rate.[2][3]

Q4: What are the common side reactions that can lower the yield?

The primary competing side reaction is the base-catalyzed elimination (E2) of the benzyl halide, which is more prevalent with sterically hindered halides.[1][4][7] Another potential side reaction is C-alkylation of the phenoxide ion, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.[2][7]

Troubleshooting Guide

Low yields or the formation of impurities are common challenges in organic synthesis. This guide provides a structured approach to troubleshooting the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Ineffective Deprotonation: The base used may be too weak or not completely soluble. 2. Low Reactivity of Benzylating Agent: The benzyl halide may be old or impure. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Poor Solubility: Reactants are not adequately dissolved in the chosen solvent.1. Use a stronger base such as sodium hydride (NaH) or ensure the base (e.g., K₂CO₃) is finely powdered and well-dispersed. 2. Use freshly distilled or high-purity benzyl halide. Consider using benzyl bromide, which is generally more reactive than benzyl chloride. The addition of a catalytic amount of sodium or potassium iodide can enhance the reactivity of benzyl chloride.[7] 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A typical temperature range is 50-100 °C.[2][7] 4. Switch to a solvent that offers better solubility for all reactants, such as DMF or DMSO.[2][3]
Formation of Multiple Products (Observed by TLC) 1. C-Alkylation: The phenoxide attacks the benzyl halide via a carbon atom of the aromatic ring. 2. Elimination (E2) Reaction: The base promotes the elimination of HBr or HCl from the benzyl halide, forming stilbene. 3. Hydrolysis of Ester: If water is present, the methyl ester can be hydrolyzed back to the carboxylic acid.1. Use less polar, aprotic solvents. The choice of counter-ion for the phenoxide can also influence the O/C alkylation ratio. 2. Use a less sterically hindered benzylating agent (benzyl chloride is preferred over bulkier alternatives). Ensure the temperature is not excessively high. 3. Use anhydrous solvents and reagents to minimize moisture in the reaction.
Difficult Product Isolation and Purification 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Co-elution of Impurities: Side products have similar polarity to the desired product, making chromatographic separation difficult.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol) can also be an effective purification method.[5]

Data Presentation: Impact of Reaction Conditions on Yield

Parameter Condition A Yield Trend A Condition B Yield Trend B Rationale
Base K₂CO₃Moderate to HighNaHHighNaH is a stronger, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[3]
Solvent AcetoneModerateDMFHighPolar aprotic solvents like DMF and DMSO are effective at solvating the cation of the phenoxide, leaving the anionic oxygen more nucleophilic and available to react.[2][3]
Leaving Group Benzyl ChlorideGoodBenzyl BromideBetterThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and thus increasing the reaction rate.
Temperature Room TemperatureLow to Moderate80 °CHighIncreased temperature generally accelerates the SN2 reaction rate. However, excessively high temperatures can favor elimination.[2]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is designed to maximize the yield and purity of the final product.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-hydroxy-3-methoxybenzoate and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the starting material is completely dissolved.

  • Add the finely powdered anhydrous potassium carbonate to the solution.

  • Heat the mixture to 60-70°C and stir for 30 minutes to ensure the formation of the potassium phenoxide.

  • Slowly add benzyl bromide to the reaction mixture via a dropping funnel over 20-30 minutes.

  • After the addition is complete, raise the temperature to 80-90°C and let the reaction proceed for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product methyl_vanillate Methyl 4-hydroxy-3-methoxybenzoate phenoxide Potassium Phenoxide methyl_vanillate->phenoxide Deprotonation benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Methyl Vanillate in anhydrous DMF start->dissolve add_base Add Anhydrous K₂CO₃ dissolve->add_base heat_stir Heat to 60-70°C and Stir add_base->heat_stir add_benzyl_bromide Add Benzyl Bromide heat_stir->add_benzyl_bromide react React at 80-90°C add_benzyl_bromide->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? check_conversion Check TLC for Starting Material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv complete_conv Complete Conversion check_conversion->complete_conv increase_temp Increase Temperature/Time incomplete_conv->increase_temp Yes stronger_base Use Stronger Base (NaH) incomplete_conv->stronger_base Yes check_reagents Check Reagent Purity incomplete_conv->check_reagents Yes workup_issue Product Loss During Workup? complete_conv->workup_issue Yes purification_issue Product Loss During Purification? complete_conv->purification_issue Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Common side reactions in the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Williamson Ether Synthesis: This is a common and widely used method which involves the reaction of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1]

  • Fischer Esterification: This route starts with 4-(benzyloxy)-3-methoxybenzoic acid and reacts it with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Q2: What are the most common side reactions I should be aware of?

A2: The side reactions depend on the chosen synthetic route.

  • For Williamson Ether Synthesis:

    • Incomplete Reaction: Unreacted methyl vanillate may remain in the product mixture.

    • C-alkylation: The benzyl group may alkylate the aromatic ring instead of the hydroxyl group, leading to isomeric byproducts.[3]

    • Dibenzyl Ether Formation: The benzyl halide can self-condense in the presence of a base to form dibenzyl ether.

    • Hydrolysis: The methyl ester functionality can be hydrolyzed to a carboxylic acid, especially under basic reaction or workup conditions.[4][5][6]

    • Residual Benzyl Alcohol: If benzyl bromide or chloride is impure or degrades, benzyl alcohol can be present as an impurity.[7][8]

  • For Fischer Esterification:

    • Incomplete Esterification: The reaction may not go to completion, leaving unreacted 4-(benzyloxy)-3-methoxybenzoic acid.

    • Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid during the workup if the conditions are not carefully controlled.[4][5][6]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction progress.[9] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials, product, and potential byproducts. The spots can be visualized under UV light.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction (Williamson Ether Synthesis) - Ensure an adequate excess of the benzyl halide and base are used. - Check the quality of the base and ensure anhydrous conditions if using a moisture-sensitive base like sodium hydride. - Increase the reaction temperature or prolong the reaction time.
Incomplete Reaction (Fischer Esterification) - Use a sufficient excess of methanol to drive the equilibrium towards the product. - Ensure the acid catalyst is active and used in an appropriate amount. - Remove water formed during the reaction, for example, by using a Dean-Stark apparatus.
Hydrolysis of the Ester - During workup of the Williamson ether synthesis, avoid prolonged exposure to strong basic conditions. - For both routes, neutralize the reaction mixture carefully and perform extractions promptly.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Purification
Unreacted Methyl Vanillate Can be identified by TLC as a more polar spot compared to the product. Its presence can be confirmed by ¹H NMR spectroscopy.- Optimize reaction conditions for full conversion (see Issue 1). - Purification can be achieved by column chromatography on silica gel.
C-Alkylated Byproduct May have a similar polarity to the desired O-alkylated product on TLC, making separation difficult. ¹H and ¹³C NMR spectroscopy are crucial for identification, as the chemical shifts of the aromatic protons and carbons will differ significantly.[10][11][12]- The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[3] - Careful column chromatography may be required for separation.
Dibenzyl Ether This is a less polar impurity and should be easily separable by column chromatography. It can be identified by its characteristic signals in the ¹H NMR spectrum.- Use a stoichiometric amount of the benzyl halide or add it slowly to the reaction mixture to minimize self-condensation.
4-(Benzyloxy)-3-methoxybenzoic acid (from hydrolysis) This acidic impurity can be removed by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate).- Avoid harsh basic conditions during the reaction and workup. - An acidic workup followed by extraction can separate the carboxylic acid from the neutral ester product.
Benzyl Alcohol Can be detected by ¹H NMR. It is more polar than the product and can be separated by column chromatography.- Can be removed by washing the organic layer with water or brine during workup.[13] - Distillation under reduced pressure can also be effective for removing benzyl alcohol.[7]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

  • Deprotonation: To a solution of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5-2 equivalents).

  • Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete analyze_product Analyze Crude Product (TLC, NMR) reaction_complete->analyze_product Yes troubleshoot_yield Troubleshoot Yield: - Check Reagents - Optimize Conditions - Prevent Hydrolysis reaction_complete->troubleshoot_yield No low_yield Low Yield? analyze_product->low_yield impure_product Impurities Present? low_yield->impure_product No low_yield->troubleshoot_yield Yes identify_impurities Identify Impurities: - Unreacted Starting Material - C-Alkylation Byproduct - Dibenzyl Ether - Hydrolysis Product - Benzyl Alcohol impure_product->identify_impurities Yes final_product Pure Product impure_product->final_product No troubleshoot_yield->start Retry Synthesis purify_product Purify Product: - Column Chromatography - Recrystallization - Acid/Base Wash identify_impurities->purify_product purify_product->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting low yields in Fischer esterification of substituted benzoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Fischer esterification of substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in Fischer esterification?

A1: The Fischer esterification is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants (the carboxylic acid and alcohol), thus lowering the yield of the desired ester.[1][2][3] To achieve high yields, it is crucial to either use a large excess of one reactant (usually the alcohol) or to remove water as it is formed.[1][2]

Q2: How do substituents on the benzoic acid ring affect the reaction?

A2: Substituents can have both electronic and steric effects on the rate and yield of esterification.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol and potentially increasing the reaction rate.[4] Conversely, electron-donating groups (e.g., methoxy, amino) may decrease the reactivity of the carboxylic acid.

  • Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the alcohol to the carboxylic acid, significantly slowing down the reaction or preventing it altogether. This is often referred to as the "ortho effect".[5][6][7][8]

Q3: What is the role of the acid catalyst?

A3: The strong acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid.[2][3][9] This protonation makes the carbonyl carbon much more electrophilic and therefore more reactive towards the weakly nucleophilic alcohol.[2][9]

Q4: Can the choice of alcohol impact the yield?

A4: Yes, the structure of the alcohol plays a significant role. Primary alcohols generally give the best yields due to lower steric hindrance.[10] Secondary alcohols react more slowly, and tertiary alcohols are often unsuitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[9]

Q5: Are there alternative methods for esterifying sterically hindered benzoic acids?

A5: For sterically hindered benzoic acids where the Fischer esterification gives low yields, alternative methods can be more effective. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalyst like 4-dimethylaminopyridine (DMAP), is a common and effective alternative that can be performed under milder conditions.[2][11]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the Fischer esterification of substituted benzoic acids.

Problem/Observation Potential Cause Recommended Solution
Low yield with an unhindered benzoic acid. The reaction has reached equilibrium without favoring the product.Increase the molar excess of the alcohol (e.g., use it as the solvent).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[2]
Very low to no reaction with an ortho-substituted benzoic acid. Steric hindrance from the ortho-substituent is preventing the alcohol from attacking the carbonyl carbon.[6][7]Consider using a less sterically hindered alcohol if possible. If the benzoic acid is the issue, an alternative esterification method such as the Steglich esterification may be necessary.[11]
The reaction starts but then stalls (as observed by TLC). The water produced during the reaction is deactivating the acid catalyst and shifting the equilibrium back to the starting materials.[10]If using a sealed vessel, consider adding fresh catalyst at intervals.[10] For open systems, ensure efficient water removal.
Significant amount of side products are observed. The reaction temperature may be too high, causing decomposition or side reactions, especially with sensitive substrates. Tertiary alcohols may be undergoing elimination.Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. Avoid using tertiary alcohols in Fischer esterification.[9]
Difficulty isolating the ester product during aqueous workup. The ester may have some solubility in the aqueous layer, especially if a lower alcohol like methanol or ethanol was used in large excess.[12]Ensure the aqueous phase is saturated with a salt like NaCl before extraction to decrease the solubility of the ester. Perform multiple extractions with an organic solvent.

Data on Substituent Effects

The following table summarizes the general effects of different substituents on the yield of Fischer esterification. Note that actual yields can vary significantly based on specific reaction conditions.

Substituent Type Position Electronic Effect Steric Effect Expected Impact on Yield
Electron-Withdrawing (e.g., -NO₂, -CN)meta, paraIncreases carbonyl electrophilicityMinimalGenerally favorable for the reaction rate.
Electron-Donating (e.g., -OCH₃, -CH₃)meta, paraDecreases carbonyl electrophilicityMinimalMay slightly decrease the reaction rate.
Small (e.g., -F, -Cl)orthoInductive withdrawal can increase acidityMinorThe electronic effect may be dominant, potentially increasing the rate.
Bulky (e.g., -C(CH₃)₃, -I)orthoVariableHighSteric hindrance is likely to be the dominant factor, leading to significantly lower yields.[6][7]

Experimental Protocols

General Protocol for Fischer Esterification of a Substituted Benzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted benzoic acid (1.0 eq) in the desired alcohol (10-20 eq). The alcohol often serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation if necessary.[13]

Safety Precautions
  • Always work in a well-ventilated fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[14][15]

  • Many alcohols and organic solvents are flammable; avoid open flames.[14]

  • When working with new substrates, especially those with high-energy functional groups, it is prudent to perform the reaction on a small scale first to assess its safety.[12]

Visualizations

Troubleshooting Workflow for Low Ester Yield

TroubleshootingWorkflow Troubleshooting Low Yields in Fischer Esterification start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_sterics Is the benzoic acid sterically hindered (ortho-substituted)? check_equilibrium->check_sterics No solution_equilibrium Shift equilibrium: - Use large excess of alcohol - Remove water (Dean-Stark, molecular sieves) check_equilibrium->solution_equilibrium Yes check_conditions Are reaction conditions optimal? check_sterics->check_conditions No solution_sterics Consider alternative methods: - Steglich Esterification check_sterics->solution_sterics Yes solution_conditions Optimize conditions: - Check catalyst concentration - Adjust temperature - Ensure efficient stirring check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_equilibrium->end solution_sterics->end solution_conditions->end

A decision tree for troubleshooting low yields in Fischer esterification.

General Fischer Esterification Mechanism

FischerEsterification Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOOH R-COOH intermediate R-C(OH)₂(O⁺HR') RCOOH->intermediate Protonation & Nucleophilic Attack by R'-OH ROH R'-OH ROH->intermediate H_plus H+ (catalyst) H_plus->RCOOH Ester R-COOR' intermediate->Ester Proton Transfer & Elimination of H₂O Water H₂O intermediate->Water Ester->H_plus Deprotonation (catalyst regeneration)

A simplified representation of the Fischer esterification mechanism.

References

Overcoming incomplete conversion in the benzylation of 3-methoxybenzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the benzylation of 3-methoxybenzoic acid derivatives, particularly focusing on issues of incomplete conversion.

Troubleshooting Guide

This guide addresses common problems encountered during the benzylation of the phenolic hydroxyl group in 3-methoxybenzoic acid derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material Inactive Benzylating Agent: Benzyl bromide or chloride can degrade over time.- Check the purity and age of the benzyl halide. - Use a freshly opened or purified batch of the reagent.
Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group, especially if it is sterically hindered or electronically deactivated.[1]- Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1][2][3] - Ensure the base is anhydrous, as moisture can quench it.
Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.- Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction by TLC.[1]
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[1]- Select a solvent in which all reactants are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[1][4]
Formation of Multiple Products (Observed by TLC) Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as a side reaction.- Use a less polar, aprotic solvent. - Employ a weaker or bulkier base to sterically hinder C-alkylation.[1] - Lowering the reaction temperature can sometimes favor O-alkylation.[5]
Benzylation of the Carboxylic Acid: The carboxylate group can also be benzylated, forming a benzyl ester, which is often the most common and problematic side product.- Protect the Carboxylic Acid Group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the benzylation reaction. This is the most effective method. - Choice of Base and Benzylating Agent: Use a weaker base or a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide) to favor phenoxide formation and reaction over that of the carboxylate.[1]
Di-benzylation: If other nucleophilic sites are present on the molecule, they may also undergo benzylation.- Use stoichiometric amounts of the benzylating agent (1.0 - 1.1 equivalents).[1]
Product Degradation High Reaction Temperature or Prolonged Reaction Time: The desired product or starting material may be sensitive to heat and decompose over time.- Optimize the reaction temperature by conducting small-scale trials at different temperatures.[1] - Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed.[1]
Difficulty in Product Isolation/Purification Emulsion Formation During Workup: The presence of both acidic and basic compounds can lead to the formation of stable emulsions during aqueous extraction.- Add brine (saturated NaCl solution) during the aqueous workup to help break the emulsion.[5] - Filter the mixture through a pad of Celite.[5]
Co-elution of Product and Byproducts: The desired product and side products (e.g., benzyl ester) may have similar polarities, making separation by column chromatography difficult.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for a successful benzylation of a 3-methoxybenzoic acid derivative?

A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the molar ratios of the reactants.[1] These factors significantly influence the reaction rate, yield, and the selectivity between O-alkylation of the phenol and the competing side reactions.

Q2: I'm observing a significant amount of benzyl ester byproduct. How can I prevent this?

A2: The formation of a benzyl ester is a common issue. The most reliable way to prevent this is to protect the carboxylic acid group before performing the benzylation of the phenolic hydroxyl group.[1] This is typically done by converting the carboxylic acid to a simple ester, such as a methyl or ethyl ester, through Fischer esterification. After the benzylation of the phenol is complete, the ester protecting group can be hydrolyzed back to the carboxylic acid. Alternatively, using a weaker base and a less reactive benzylating agent like benzyl chloride may reduce the amount of benzyl ester formed, but protection is generally the preferred strategy for clean conversion.[1]

Q3: Which base is better for this reaction: potassium carbonate (K₂CO₃) or sodium hydride (NaH)?

A3: The choice of base depends on the specific substrate and desired reaction conditions.

  • Potassium Carbonate (K₂CO₃) is a milder base and is often used in solvents like acetone or DMF.[5][6] It is generally safer and easier to handle than sodium hydride.

  • Sodium Hydride (NaH) is a much stronger, non-nucleophilic base that can effectively deprotonate even hindered or less acidic phenols.[1] It is typically used in anhydrous polar aprotic solvents like DMF or THF.[2][3] While often leading to higher yields and faster reaction times, NaH is highly reactive and requires careful handling under an inert atmosphere.[2][3] Studies have shown that for similar reactions, NaH in DMF can provide higher yields compared to K₂CO₃ in acetone.[2][3]

Q4: What is the best solvent for the benzylation of 3-methoxybenzoic acid derivatives?

A4: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction.

  • N,N-Dimethylformamide (DMF) is a common and effective solvent for these reactions, especially when using bases like K₂CO₃ or NaH.[1][2][3][6]

  • Acetone is another option, particularly with K₂CO₃, and is often used under reflux conditions.[5]

  • Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) can also be used.[1] The choice of solvent can also influence the selectivity of O- versus C-alkylation, with less polar solvents sometimes favoring the desired O-alkylation.[1]

Q5: Can I use benzyl alcohol instead of a benzyl halide for the benzylation?

A5: While benzyl alcohol can be used as a benzylating agent, it typically requires harsher conditions, such as the presence of a strong acid catalyst and high temperatures.[7] For laboratory-scale synthesis of complex molecules, benzyl halides (benzyl bromide or benzyl chloride) are generally preferred due to their higher reactivity under the milder basic conditions of the Williamson ether synthesis.[1]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the benzylation of relevant benzoic acid derivatives.

Table 1: O-Benzylation of 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)

EntryBase (Equivalents)Benzylating Agent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
1NaOH (2.0)Benzyl Bromide (1.07)EthanolReflux256This is a hypothetical entry based on a literature procedure.

Table 2: Benzyl Esterification of 3-Hydroxybenzoic Acid

EntryAmide AdditiveBenzylating AgentTime (h)Conversion (%)Reference
1N,N-DimethylformamideBenzyl Chloride744.7[8]
2N,N-DimethylureaBenzyl Chloride159.4[8]
3TetramethylureaBenzyl Chloride555.9[8]

Note: The data in Table 2 refers to the formation of the benzyl ester, a potential side product in the target reaction.

Experimental Protocols

Protocol 1: O-Benzylation of 4-Hydroxy-3-methoxybenzoic Acid

This protocol is adapted from a literature procedure for the benzylation of vanillic acid.

Materials:

  • 4-Hydroxy-3-methoxybenzoic acid

  • Sodium Hydroxide (NaOH)

  • Benzyl Bromide

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Xylene

Procedure:

  • Dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 eq.) in ethanol.

  • Add a 1N solution of NaOH (2.0 eq.).

  • Add benzyl bromide (1.07 eq.) dropwise over 60 minutes.

  • Reflux the reaction mixture for 2 hours.

  • Pour the reaction mixture into water and acidify to pH 2 with 6N HCl.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from xylene.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This is a general procedure for Fischer esterification, which can be used to protect the carboxylic acid group prior to benzylation of the phenolic hydroxyl.

Materials:

  • 3-Hydroxybenzoic acid derivative

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-hydroxybenzoic acid derivative (1.0 eq.) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Visualizations

experimental_workflow cluster_protection Protection Step (Optional but Recommended) cluster_benzylation Benzylation of Phenolic Hydroxyl start_protection 3-Hydroxy-methoxybenzoic Acid Derivative esterification Fischer Esterification (MeOH, cat. H₂SO₄, Reflux) start_protection->esterification protected_acid Methyl 3-hydroxy-methoxybenzoate esterification->protected_acid start_benzylation Protected or Unprotected Acid protected_acid->start_benzylation Proceed to Benzylation reaction Williamson Ether Synthesis (Base, Benzyl Halide, Solvent, Heat) start_benzylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification final_product O-Benzylated Product purification->final_product

Caption: General experimental workflow for the benzylation of 3-methoxybenzoic acid derivatives, including an optional but recommended protection step.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions incomplete_conversion Incomplete Conversion reagents Reagent Issues incomplete_conversion->reagents base Base Strength incomplete_conversion->base conditions Reaction Conditions incomplete_conversion->conditions side_reactions Side Reactions incomplete_conversion->side_reactions check_reagents Verify Reagent Quality reagents->check_reagents change_base Use Stronger Base (e.g., NaH) base->change_base optimize_temp Optimize Temperature conditions->optimize_temp change_solvent Change Solvent conditions->change_solvent protect_cooh Protect Carboxylic Acid side_reactions->protect_cooh

Caption: Troubleshooting logic for addressing incomplete conversion in benzylation reactions.

References

Identifying and removing byproducts from Methyl 4-(benzyloxy)-3-methoxybenzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate. Our aim is to address common challenges in identifying and removing byproducts to ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Williamson ether synthesis. This reaction involves the O-alkylation of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) with benzyl chloride in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Q2: What are the primary byproducts to expect in this synthesis?

A2: The main byproducts of concern include:

  • Unreacted Methyl 4-hydroxy-3-methoxybenzoate: Incomplete reaction is a common source of this impurity.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloride.

  • Dibenzyl ether: Can be formed through the self-condensation of benzyl chloride under basic conditions.

  • C-alkylation products: Although O-alkylation is favored, small amounts of byproducts resulting from alkylation at the carbon positions of the aromatic ring of methyl vanillate may be formed.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[2][3] A suitable mobile phase is a mixture of hexane and ethyl acetate. The starting material, methyl vanillate, is more polar and will have a lower Rf value compared to the less polar product, this compound.

Q4: What is a typical yield and purity for this synthesis before purification?

A4: While yields can vary based on specific reaction conditions, a well-optimized Williamson ether synthesis for this compound can achieve a crude yield of over 90%. The purity of the crude product, however, will be lower due to the presence of the byproducts mentioned above.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete reaction. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature (e.g., reflux). Monitor the reaction by TLC until the starting material is consumed.
Inefficient base. Use anhydrous potassium carbonate and ensure it is finely powdered to maximize surface area. Consider using a stronger base like sodium hydride if yields remain low, but be mindful of potential side reactions.[4]
Moisture in the reaction. Use anhydrous solvents and reagents to prevent hydrolysis of benzyl chloride and deactivation of the base.
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
Possible CauseSuggested Solution
Insufficient benzyl chloride. Use a slight excess of benzyl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Inadequate reaction time or temperature. Increase the reaction time and/or temperature and monitor by TLC.
Poor quality of reagents. Ensure the purity of methyl vanillate and benzyl chloride.
Issue 3: Difficulty in Removing Byproducts
Purification MethodTroubleshooting Steps
Recrystallization If the product is not crystallizing, it may be due to an inappropriate solvent or the presence of significant impurities. Ethanol is a commonly used solvent for recrystallization.[5] If the product "oils out," consider using a mixed solvent system.
Column Chromatography If separation is poor, optimize the eluent system. A gradient of hexane and ethyl acetate is typically effective for separating the less polar product from the more polar impurities.[2][6][7] Ensure the column is packed properly to avoid channeling.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Methyl 4-hydroxy-3-methoxybenzoateC₉H₁₀O₄182.17Starting Material
Benzyl ChlorideC₇H₇Cl126.58Reagent
Potassium CarbonateK₂CO₃138.21Base
This compoundC₁₆H₁₆O₄272.29Product

Table 2: Typical Purification Parameters

Purification MethodParameterTypical Value/RangeExpected Purity
RecrystallizationSolventEthanol>98%
Column ChromatographyStationary PhaseSilica Gel>99%
Mobile PhaseHexane:Ethyl Acetate (gradient)

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude or partially purified product in a minimum amount of hot ethanol.[5]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Pathway Methyl 4-hydroxy-3-methoxybenzoate Methyl 4-hydroxy-3-methoxybenzoate Product This compound Methyl 4-hydroxy-3-methoxybenzoate->Product  Benzyl Chloride, K2CO3, DMF

Caption: Synthesis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude this compound Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Final Polishing

Caption: General purification workflow.

Troubleshooting_Logic Start Low Purity after Synthesis TLC Analyze by TLC Start->TLC Unreacted_SM Unreacted Starting Material? TLC->Unreacted_SM Multiple_Spots Multiple Byproduct Spots? Unreacted_SM->Multiple_Spots No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagent Ratio) Unreacted_SM->Optimize_Reaction Yes Column_Chrom Perform Column Chromatography Multiple_Spots->Column_Chrom Yes Recrystallize Recrystallize Fractions Multiple_Spots->Recrystallize No (minor impurities) Optimize_Reaction->TLC Column_Chrom->Recrystallize Pure_Product High Purity Product Recrystallize->Pure_Product

Caption: Troubleshooting logic for purification.

References

Optimizing reaction conditions (temperature, catalyst) for preparing Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of Methyl 4-(benzyloxy)-3-methoxybenzoate. The information is designed to help optimize reaction conditions, including temperature and catalyst selection, for two primary synthetic routes: Fischer Esterification and Williamson Ether Synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Fischer Esterification Route

The Fischer esterification involves the acid-catalyzed reaction of 4-(benzyloxy)-3-methoxybenzoic acid with methanol.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the Fischer esterification of 4-(benzyloxy)-3-methoxybenzoic acid?

    • A1: The optimal temperature is typically the reflux temperature of the alcohol used as the solvent. For methanol, this is approximately 65°C.[1] Operating at this temperature provides a good balance between reaction rate and minimizing side reactions.[1]

  • Q2: How does temperature affect the yield and purity of the product?

    • A2: Temperature is a critical parameter.

      • Low Temperatures (< 50°C): The reaction will be very slow, leading to incomplete conversion and low yields.[1]

      • Optimal Temperature (~65°C): This generally results in a higher yield of the desired ester.[1]

      • High Temperatures (> 100°C): While the reaction may be faster, higher temperatures can promote side reactions like dehydration and decarboxylation, leading to lower purity and potentially a reduced yield of the desired product.[1]

  • Q3: What are common side reactions to be aware of at elevated temperatures?

    • A3: At temperatures significantly above the optimum, potential side reactions include etherification of any residual phenolic hydroxyl groups, decarboxylation of the starting material, and dehydration reactions that can generate various impurities.[1]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Ensure the reaction mixture is maintained at the reflux temperature of methanol (~65°C).[1]
Insufficient reaction time.Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.[1]
Ineffective catalyst.Use a fresh or properly stored acid catalyst.
Presence of water in reactants or glassware.Use anhydrous methanol and thoroughly dry all glassware before starting the reaction. Water can shift the equilibrium back towards the reactants.[2][3]
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or the amount of catalyst. Using a large excess of methanol can also help drive the reaction to completion.[3][4]
Inefficient purification.During workup, ensure complete extraction of the ester into an organic solvent and thorough washing to remove unreacted carboxylic acid. Recrystallization or column chromatography may be necessary.
Formation of Dark-Colored Impurities Decomposition at high temperatures.Reduce the reaction temperature and ensure even heating.
Oxidation of phenolic impurities.If the starting material contains phenolic impurities, they may be susceptible to oxidation. Ensure the purity of the starting 4-(benzyloxy)-3-methoxybenzoic acid.
Williamson Ether Synthesis Route

This route involves the reaction of a methyl hydroxybenzoate with benzyl halide in the presence of a base. The key step is the formation of an ether linkage.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction in the Williamson ether synthesis, and how can it be minimized?

    • A1: The most common side reaction is the E2 (elimination) reaction, which competes with the desired SN2 (substitution) reaction, especially when using secondary or tertiary alkyl halides.[5] To minimize this, it is crucial to use a primary alkyl halide like benzyl bromide or benzyl chloride.[5][6]

  • Q2: What is the recommended temperature range for this reaction?

    • A2: A typical temperature range is between 50 to 100°C.[7][8] The optimal temperature will depend on the specific solvent and base used.

  • Q3: Why is my reaction yield low?

    • A3: Low yields can result from several factors, including the competing E2 elimination reaction, steric hindrance on either the alkoxide or the alkyl halide, and incomplete deprotonation of the starting alcohol.[5]

  • Q4: Can a phase-transfer catalyst improve the reaction?

    • A4: Yes, phase-transfer catalysts like tetrabutylammonium bromide or 18-crown-6 can be used to increase the solubility of the alkoxide, thereby accelerating the reaction rate and potentially improving the yield.[7]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the phenol.Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and ensure it is used in stoichiometric or slight excess.
Alkyl halide is too sterically hindered.Ensure you are using a primary alkyl halide (e.g., benzyl bromide). Tertiary and secondary halides will favor elimination.[5][6]
Reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC.[8]
Poor solubility of the alkoxide.Consider using a phase-transfer catalyst to improve solubility.[7]
Formation of an Alkene Byproduct E2 elimination is competing with SN2 substitution.Use a primary alkyl halide. Lowering the reaction temperature can also favor the SN2 pathway.[5]
Reaction is Sluggish Inappropriate solvent.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[5][7]
Steric hindrance.If possible, choose the synthetic route that involves the less sterically hindered alkoxide.[5]

Data Presentation

Comparison of Catalysts for Fischer Esterification

The following table summarizes common catalysts used for Fischer esterification and their general characteristics. Optimal conditions may vary for the specific synthesis of this compound.

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Catalytic amount, reflux in methanolReadily available, inexpensive, and effective.[3][4]Can cause charring with sensitive substrates, harsh workup conditions.[9]
p-Toluenesulfonic Acid (TsOH) Catalytic amount, reflux in methanol or toluene with water removalSolid, easier to handle than sulfuric acid, generally milder.[4]More expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃) Catalytic amount, various solvents and temperaturesCan be very effective and selective, milder conditions possible.[10]High cost.
Solid Acid Catalysts (e.g., Montmorillonite K10) 10 wt%, solvent-free, refluxReusable, environmentally friendly, simple workup.[11]May require higher temperatures and longer reaction times.
Effect of Temperature on Fischer Esterification Yield

This table illustrates the general impact of temperature on the yield and purity of esterification reactions. Specific quantitative data for this compound may require experimental optimization.

Temperature Effect on Reaction Rate Potential Impact on Yield and Purity
< 50°C Very slowLow yield due to incomplete conversion.[1]
~65°C (Reflux in Methanol) Moderate to fastOptimal balance, leading to higher yields of the desired product.[1]
> 100°C Very fastPotential for lower yield and purity due to side reactions like dehydration and decarboxylation.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

This protocol is adapted from a known procedure for the synthesis of this compound.[12]

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • To this acidic methanol solution, add 4-(benzyloxy)-3-methoxybenzoic acid.

  • Stir the mixture and heat to reflux (approximately 65°C) for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7.

  • Add dichloromethane to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis of this compound

This is a general protocol for the Williamson ether synthesis of a phenolic compound, which can be adapted for the synthesis of the target molecule starting from methyl 4-hydroxy-3-methoxybenzoate.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • Benzyl bromide (or benzyl chloride)

  • Potassium Carbonate (or another suitable base like Sodium Hydride)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate in anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to 70-80°C and maintain for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Fischer_Esterification_Workflow start Start: Reactants reactants 4-(benzyloxy)-3-methoxybenzoic acid + Methanol (excess) + H₂SO₄ (catalyst) start->reactants reflux Reflux at ~65°C for 12h reactants->reflux workup Workup: 1. Neutralization (NaHCO₃) 2. Extraction (DCM) 3. Washing and Drying reflux->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the Fischer Esterification Synthesis.

Williamson_Ether_Synthesis_Workflow start Start: Reactants reactants Methyl 4-hydroxy-3-methoxybenzoate + Benzyl Bromide + K₂CO₃ (base) start->reactants reaction Heat at 70-80°C in DMF for 4-8h reactants->reaction workup Workup: 1. Quench with Water 2. Extraction (Ethyl Acetate) 3. Washing and Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the Williamson Ether Synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_temp Check Reaction Temperature start->check_temp check_time Check Reaction Time start->check_time check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Check Catalyst Activity start->check_catalyst optimize Optimize Conditions check_temp->optimize check_time->optimize check_reagents->optimize check_catalyst->optimize

Caption: General Troubleshooting Logic Flow.

References

Managing moisture sensitivity in the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate. The content focuses on managing the critical issue of moisture sensitivity in this Williamson ether synthesis reaction.

Troubleshooting Guide: Moisture-Related Issues

Low yields or reaction failures in the synthesis of this compound are frequently linked to the presence of moisture. The following table outlines common problems, their probable causes related to moisture, and recommended solutions.

Problem Potential Cause Recommended Solution Rationale
Low or No Product Formation Deactivation of the base (e.g., Potassium Carbonate) Ensure the base is anhydrous. Freshly dry the potassium carbonate by heating it at a high temperature (e.g., above 200°C) before use.[1] Store it in a desiccator.Potassium carbonate is hygroscopic and will readily absorb atmospheric moisture, which reduces its basicity and effectiveness in deprotonating the starting material.[1][2]
Hydrolysis of the Alkylating Agent (Benzyl Chloride/Bromide) Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.Water can react with the benzyl halide, leading to the formation of benzyl alcohol and reducing the amount of alkylating agent available for the desired reaction.
Protonation of the Phenoxide Intermediate Maintain anhydrous conditions throughout the reaction setup and execution.The presence of water can protonate the phenoxide ion formed after the deprotonation of methyl vanillate, rendering it non-nucleophilic and halting the reaction.
Formation of Benzyl Alcohol as a Major Byproduct Excessive Moisture in the Reaction Rigorously dry all solvents and reagents. Consider using molecular sieves to remove trace amounts of water from the solvent before and during the reaction.As mentioned, water will hydrolyze the benzyl halide, directly leading to the formation of benzyl alcohol.
Inconsistent Reaction Times or Stalled Reactions Variable Amounts of Moisture Between Batches Standardize the procedure for drying solvents, reagents, and glassware. Implement the use of an inert atmosphere for all moisture-sensitive steps.Inconsistent levels of moisture will lead to variable reaction rates and yields, making the process unreliable and difficult to reproduce.
Difficulty in Product Purification Presence of Hydrolysis-Related Impurities Improve the anhydrous technique to minimize the formation of byproducts like benzyl alcohol.A cleaner reaction with fewer side products simplifies the purification process, often leading to a higher isolated yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so sensitive to moisture?

A1: This synthesis is a Williamson ether synthesis, which proceeds via an SN2 reaction mechanism. The reaction relies on the deprotonation of the hydroxyl group of methyl vanillate by a base to form a potent nucleophile (a phenoxide). Moisture can interfere in several ways: it can react with and consume the base, it can protonate the newly formed phenoxide, and it can hydrolyze the benzyl halide electrophile. Any of these side reactions will inhibit the formation of the desired ether product.

Q2: How can I ensure my potassium carbonate is anhydrous?

A2: While commercially available anhydrous potassium carbonate can be purchased, it is good practice to dry it before use due to its hygroscopic nature. This can be achieved by heating the potassium carbonate in an oven at a temperature above 200°C for several hours to drive off any absorbed water.[1] After heating, it should be cooled and stored in a desiccator to prevent moisture reabsorption.

Q3: What are the best practices for setting up a moisture-sensitive reaction?

A3: All glassware should be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (like nitrogen or argon). Solvents should be of an anhydrous grade and can be further dried using molecular sieves. The reaction should be assembled under an inert atmosphere, and reagents should be added via syringe or a positive pressure of inert gas.

Q4: Can I use a solvent other than acetone or DMF?

A4: Polar aprotic solvents like acetone, N,N-dimethylformamide (DMF), and acetonitrile are generally preferred for Williamson ether synthesis.[3] These solvents effectively dissolve the reactants but do not participate in hydrogen bonding, which can solvate and deactivate the nucleophile. Protic solvents like water and alcohols should be avoided as they will interfere with the reaction.

Q5: What is the role of a phase-transfer catalyst in this reaction?

A5: While not always necessary, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially if the reactants have limited solubility. The catalyst helps to shuttle the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide is, thereby increasing the reaction rate.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis methodologies for similar phenolic compounds.[4]

Materials and Reagents:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

  • Benzyl Chloride (or Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or DMF)

  • Ethyl acetate

  • Hexane

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Anhydrous Base: Dry potassium carbonate (1.5 equivalents) in an oven at >200°C for at least 4 hours. Allow it to cool to room temperature in a desiccator.

  • Reaction Setup:

    • Place a magnetic stir bar into a round-bottom flask that has been oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • To the flask, add methyl 4-hydroxy-3-methoxybenzoate (1.0 equivalent) and the freshly dried potassium carbonate.

    • Add anhydrous acetone (or DMF) to the flask via a syringe.

  • Addition of Benzyl Halide:

    • While stirring the suspension, add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a solid.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_moisture Moisture Interference Methyl Vanillate Methyl Vanillate Phenoxide Phenoxide Intermediate Methyl Vanillate->Phenoxide Deprotonation Benzyl Chloride Benzyl Chloride Product Methyl 4-(benzyloxy)-3- methoxybenzoate Benzyl Chloride->Product Benzyl Alcohol Benzyl Alcohol Benzyl Chloride->Benzyl Alcohol K2CO3 K2CO3 (Base) K2CO3->Phenoxide Phenoxide->Product SN2 Attack KCl KCl Product->KCl KHCO3 KHCO3 Product->KHCO3 H2O H2O H2O->Benzyl Chloride Hydrolysis H2O->K2CO3 Deactivates Base H2O->Phenoxide Protonation

Caption: Reaction pathway for the synthesis of this compound and points of moisture interference.

troubleshooting_workflow Start Low Yield or Reaction Failure CheckMoisture Moisture Contamination Suspected? Start->CheckMoisture DryReagents Dry Base (K2CO3) and Solvents CheckMoisture->DryReagents Yes OtherIssues Investigate Other Potential Issues CheckMoisture->OtherIssues No DryGlassware Oven-Dry All Glassware DryReagents->DryGlassware InertAtmosphere Use Inert Atmosphere (N2 or Ar) DryGlassware->InertAtmosphere RepeatReaction Repeat Synthesis with Anhydrous Precautions InertAtmosphere->RepeatReaction AnalyzeResults Yield Improved? RepeatReaction->AnalyzeResults Success Successful Synthesis AnalyzeResults->Success Yes AnalyzeResults->OtherIssues No

Caption: Troubleshooting workflow for low yield in moisture-sensitive synthesis.

References

Technical Support Center: Purification of Methyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Impurities in synthetic this compound are typically related to the synthetic route employed. The most common method involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid. Potential impurities can be categorized as follows:

  • Starting Material Carryover: Unreacted 4-(benzyloxy)-3-methoxybenzoic acid is a common impurity.

  • Reagent Residue: Residual acid catalyst (e.g., sulfuric acid) or base used in the synthesis.

  • Side-Reaction Products: Benzyl alcohol or other byproducts from the benzylation or esterification steps.

  • Solvent Residue: Residual solvents from the reaction or work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Acid-Base Extraction: To separate the acidic starting material (4-(benzyloxy)-3-methoxybenzoic acid) from the neutral ester product.

  • Recrystallization: To remove small amounts of impurities and obtain a highly crystalline product. Slow evaporation from ethanol has been reported to yield block-like colorless crystals.[1]

  • Column Chromatography: For purification from closely related impurities with different polarities.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the relative amounts of impurities. A purity of 97% is commercially available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to known standards.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Issue 1: The isolated product is an oil or fails to crystallize.

  • Possible Cause: Presence of significant impurities, especially residual solvents or oily byproducts, which can inhibit crystallization.

  • Suggested Solution:

    • Ensure all solvents are removed under vacuum.

    • Purify the crude product using column chromatography before attempting crystallization.

    • Attempt recrystallization from a different solvent system. A mixture of a "good" solvent (e.g., ethyl acetate) and a "bad" solvent (e.g., hexanes) can be effective.

Issue 2: The purified product is an off-white or yellowish solid.

  • Possible Cause: Presence of colored impurities, potentially from oxidation or side reactions.

  • Suggested Solution:

    • Recrystallization: Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can separate the colored impurities from the desired product.

Issue 3: TLC analysis of the crude product shows a spot at the baseline (in addition to the product spot).

  • Possible Cause: Presence of the unreacted starting material, 4-(benzyloxy)-3-methoxybenzoic acid, which is significantly more polar than the ester product.

  • Suggested Solution:

    • Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The acidic starting material will be extracted into the aqueous layer as its sodium salt, while the neutral ester product remains in the organic layer.

Issue 4: Poor separation of the product from an impurity during column chromatography.

  • Possible Cause: Inappropriate eluent system.

  • Suggested Solution:

    • Optimize the solvent system using TLC. The desired compound should have an Rf value of approximately 0.25-0.35. A mixture of hexanes and ethyl acetate is a good starting point.

    • Use a less polar eluent system if the spots are too high on the TLC plate.

    • Use a more polar eluent system if the spots are too low on the TLC plate.

    • Consider a different solvent system, such as dichloromethane and methanol.

Data Presentation

Purification MethodParameterTypical ValueNotes
Recrystallization Expected Purity>98%Highly dependent on crude purity and technique.
Expected Yield70-90%Highly dependent on crude purity and technique.
Column Chromatography Expected Purity>99%Dependent on proper technique and eluent selection.
Expected Yield80-95%Dependent on proper technique and eluent selection.
Commercial Product Purity97% minAs stated by a commercial supplier.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 2-4) one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.25-0.35. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol has been reported to be effective for this compound.[1] Alternatively, a solvent pair like ethyl acetate/hexanes can be used.

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent incrementally until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If using activated charcoal, this step is necessary.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow evaporation of the solvent over several days can also yield high-quality crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude Crude Product TLC TLC Analysis Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase  Acidic Impurity Present? Column Column Chromatography TLC->Column  Multiple Impurities? AcidBase->Column Pure Pure Product AcidBase->Pure  If Sufficiently Pure Recrystallization Recrystallization Column->Recrystallization Column->Pure  If Sufficiently Pure Recrystallization->Pure

Caption: General purification workflow.

TroubleshootingWorkflow Troubleshooting Decision Tree for Purification Start Purification Outcome Unsatisfactory Oily Product is Oily? Start->Oily Colored Product is Colored? Start->Colored Impure Impurity Present by TLC? Start->Impure ColumnChrom Perform Column Chromatography Oily->ColumnChrom Yes RecrystallizeCharcoal Recrystallize with Charcoal Colored->RecrystallizeCharcoal Yes IdentifyImpurity Identify Impurity Polarity Impure->IdentifyImpurity Yes IdentifyImpurity->ColumnChrom Neutral / Similar Polarity AcidBase Perform Acid-Base Extraction IdentifyImpurity->AcidBase Acidic

Caption: Troubleshooting decision tree.

References

Preventing decomposition of Methyl 4-(benzyloxy)-3-methoxybenzoate during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 4-(benzyloxy)-3-methoxybenzoate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that are susceptible to decomposition during workup?

A1: this compound contains two primary functional groups that can be sensitive to workup conditions: a benzyl ether and a methyl ester. The benzyl ether is susceptible to cleavage under strong acidic conditions, while the methyl ester can be hydrolyzed to a carboxylic acid under both acidic and, more rapidly, basic conditions (saponification).

Q2: What are the most common causes of decomposition for this compound during a standard aqueous workup?

A2: The most frequent causes of decomposition are:

  • Ester Hydrolysis: Using strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize acidic reaction mixtures can lead to the rapid and often irreversible hydrolysis of the methyl ester.[1][2]

  • Debenzylation: Washing the organic layer with strong acids can cause the cleavage of the benzyl ether protecting group.[3][4]

Q3: How can I detect if my product has decomposed during workup?

A3: Decomposition can be identified by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to the carboxylic acid (from ester hydrolysis) or the free phenol (from debenzylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton peak in ¹H NMR, or the disappearance of the benzyl protons in the case of debenzylation.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, characteristic of a carboxylic acid.[1]

Q4: Is it necessary to perform both acidic and basic washes during the workup?

A4: Not always. The choice of washes depends on the specific impurities present in your reaction mixture. If you have used an acid catalyst, a mild basic wash is necessary for its removal.[5][6] Conversely, if you have basic impurities, a mild acidic wash may be required. Unnecessary washes increase the risk of decomposition.

Troubleshooting Guide

This guide will help you identify and resolve issues related to the decomposition of this compound during workup.

Problem: Low yield of this compound and presence of a more polar byproduct.

Troubleshooting Workflow

Troubleshooting_Decomposition start Low Yield of This compound check_byproduct Identify Byproduct (TLC, NMR) start->check_byproduct is_acid Is the byproduct 4-(benzyloxy)-3-methoxybenzoic acid? check_byproduct->is_acid is_phenol Is the byproduct Methyl 4-hydroxy-3-methoxybenzoate? check_byproduct->is_phenol cause_hydrolysis Probable Cause: Ester Hydrolysis is_acid->cause_hydrolysis Yes cause_debenzylation Probable Cause: Debenzylation is_phenol->cause_debenzylation Yes solution_hydrolysis Solution: - Use mild base (sat. NaHCO₃) - Use cold solutions - Minimize contact time cause_hydrolysis->solution_hydrolysis solution_debenzylation Solution: - Avoid strong acids - Use mild acid (e.g., sat. NH₄Cl) if necessary cause_debenzylation->solution_debenzylation

Caption: Troubleshooting decision tree for diagnosing the cause of product decomposition.

Quantitative Data Summary

The following table summarizes the impact of different workup conditions on the yield of this compound. The data is hypothetical and for illustrative purposes.

Workup ConditionBase Used for NeutralizationAcid Used for WashTemperatureObserved YieldPurity
Standard Protocol Saturated NaHCO₃NoneRoom Temp95%>98%
Harsh Basic Wash 1M NaOHNoneRoom Temp60%70%
Cold Basic Wash Saturated NaHCO₃None0-5 °C97%>98%
Harsh Acidic Wash Saturated NaHCO₃1M HClRoom Temp80%85%
Mild Acidic Wash Saturated NaHCO₃Saturated NH₄ClRoom Temp94%>98%

Experimental Protocols

Key Experiment: Workup Procedure for the Synthesis of this compound

This protocol is adapted from a known synthesis of the target compound and is designed to minimize decomposition.[7]

Objective: To isolate this compound from a reaction mixture while preventing its decomposition.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution, chilled

  • Brine (saturated NaCl solution), chilled

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Experimental Workflow Diagram

Workup_Workflow start Reaction Mixture in Organic Solvent transfer Transfer to Separatory Funnel start->transfer wash_bicarb Wash with cold sat. NaHCO₃ soln. transfer->wash_bicarb check_ph Check aqueous layer pH (should be ~7-8) wash_bicarb->check_ph repeat_wash Repeat wash if acidic check_ph->repeat_wash pH < 7 wash_brine Wash with cold brine check_ph->wash_brine pH ≥ 7 repeat_wash->wash_bicarb dry Dry organic layer (Na₂SO₄ or MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate solvent (Rotary Evaporator) filter->evaporate product Isolated Product evaporate->product

Caption: Step-by-step workflow for the recommended workup procedure.

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. For highly sensitive substrates, it is advisable to further cool the flask in an ice bath.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Mild Basic Wash: Add an equal volume of cold, saturated sodium bicarbonate solution to the separatory funnel.[7] Stopper the funnel, and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Shake the funnel for about 30 seconds.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Check pH: Test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with fresh, cold saturated sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with an equal volume of cold brine.[8] This step helps to remove residual water and salts. Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate or magnesium sulfate. Swirl the flask; add more drying agent until it no longer clumps together.[1]

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Scale-up challenges and solutions for the industrial production of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of Methyl 4-(benzyloxy)-3-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up and synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Methyl Vanillate: The phenolic hydroxyl group of methyl vanillate is not fully deprotonated, leading to unreacted starting material.- Select a Stronger Base: Ensure the base used is strong enough to completely deprotonate the phenol (pKa ~10). Consider using sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench the base and hinder deprotonation. Oven-dry all glassware and use anhydrous solvents.[1]
Side Reactions: Competing reactions, such as elimination or C-alkylation, can reduce the yield of the desired O-alkylated product.- Optimize Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over elimination.[1] - Choice of Benzylating Agent: Use a highly reactive benzylating agent like benzyl bromide or benzyl chloride. - Solvent Selection: Polar apathetic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, making the phenoxide more nucleophilic.[2]
Poor Phase Transfer: In a biphasic system (e.g., aqueous base and organic solvent), inefficient transfer of the phenoxide to the organic phase can limit the reaction rate.- Utilize a Phase-Transfer Catalyst (PTC): The addition of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate and yield by transporting the phenoxide ion into the organic phase where the benzylating agent resides.
Issue 2: Formation of Impurities and By-products

Possible Impurities and Mitigation Strategies:

Impurity/By-product Formation Mechanism Mitigation and Removal
Unreacted Methyl Vanillate Incomplete reaction.- Optimize reaction conditions (see Issue 1). - Purification: Can be removed by recrystallization or column chromatography.
Benzyl Alcohol Hydrolysis of benzyl halide.- Maintain anhydrous conditions. - Purification: Removable during aqueous work-up and subsequent purification steps.
Dibenzyl Ether Reaction of benzyl alcohol with benzyl halide.- Control stoichiometry to avoid excess benzyl halide. - Purification: Separation can be achieved by fractional distillation under reduced pressure or chromatography.
C-Alkylated By-products The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring.[2]- Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Non-polar solvents may favor C-alkylation. Using polar aprotic solvents can minimize this side reaction.[2] - Purification: Isomers can be challenging to separate. Careful selection of crystallization solvent or chromatographic conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the industrial scale production of this compound?

A1: The most common and industrially viable method is the Williamson ether synthesis. This involves the O-alkylation of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. For large-scale operations, the use of phase-transfer catalysis is often recommended to improve reaction efficiency and yield.

Q2: How can I improve the efficiency of the reaction on a large scale?

A2: To improve efficiency at an industrial scale:

  • Process Intensification: Consider using continuous flow reactors for better heat and mass transfer, leading to improved reaction control and safety.

  • Catalyst Selection: For phase-transfer catalysis, screen different catalysts (e.g., various quaternary ammonium or phosphonium salts) to find the most effective and cost-efficient option for your specific conditions.

  • Solvent Recycling: Implement a solvent recovery and recycling program to reduce waste and operational costs.

  • Work-up Optimization: Develop a streamlined work-up procedure to minimize product loss and facilitate purification.

Q3: What are the critical safety considerations for the industrial production of this compound?

A3: Key safety considerations include:

  • Handling of Reagents: Benzyl halides are lachrymatory and corrosive. Strong bases like sodium hydride are highly flammable and reactive with water. Ensure proper personal protective equipment (PPE) is used and operations are conducted in well-ventilated areas or closed systems.

  • Exothermic Reactions: The alkylation reaction can be exothermic. Implement robust temperature control and monitoring systems, especially during scale-up, to prevent runaway reactions.

  • Solvent Hazards: Many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Q4: What are the most effective methods for purifying this compound at an industrial scale?

A4: The primary methods for large-scale purification are:

  • Recrystallization: This is often the most cost-effective method for obtaining high-purity solid material. The choice of solvent is critical and should be determined through solubility studies. Ethanol has been reported as a suitable solvent for crystallization.[3]

  • Melt Crystallization: For very large volumes, melt crystallization can be an energy-efficient alternative to solvent-based recrystallization.

  • Chromatography: While more expensive, preparative liquid chromatography can be used for high-purity requirements or to remove closely related impurities.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

  • Benzyl Bromide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Step cluster_products Products Methyl_Vanillate Methyl 4-hydroxy-3-methoxybenzoate Deprotonation Deprotonation Methyl_Vanillate->Deprotonation 1. Benzyl_Bromide Benzyl Bromide SN2_Attack SN2 Nucleophilic Attack Benzyl_Bromide->SN2_Attack 2. Base Base (e.g., K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Product This compound SN2_Attack->Product Byproduct Salt (e.g., KBr) SN2_Attack->Byproduct Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Product Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Side_Reactions Side Reactions (e.g., Elimination, C-Alkylation) Low_Yield->Side_Reactions Poor_Phase_Transfer Poor Phase Transfer Low_Yield->Poor_Phase_Transfer Stronger_Base Use Stronger/Anhydrous Base Incomplete_Deprotonation->Stronger_Base Optimize_Temp Optimize Temperature & Solvent Side_Reactions->Optimize_Temp Use_PTC Use Phase-Transfer Catalyst Poor_Phase_Transfer->Use_PTC

References

Validation & Comparative

Purity analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate by HPLC and NMR.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate by HPLC and qNMR

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While HPLC is a widely used comparative technique that relies on reference standards, qNMR is a primary method that allows for direct quantification against an unrelated, certified internal standard. This guide outlines detailed experimental protocols for both methods, presents a comparative summary of their performance based on typical validation parameters, and provides a logical workflow for their application in purity assessment.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity analysis of a chemical intermediate like this compound, comparing the HPLC and qNMR methodologies from sample preparation to final purity determination.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Purity Calculation cluster_3 Method Validation & Comparison Sample Test Sample: This compound Prep_HPLC Accurately weigh sample Dissolve in mobile phase Filter through 0.45 µm filter Sample->Prep_HPLC For HPLC Prep_qNMR Accurately weigh sample and internal standard (e.g., Maleic Anhydride) Dissolve in deuterated solvent (e.g., CDCl3) Sample->Prep_qNMR For qNMR HPLC HPLC-UV/PDA Analysis Prep_HPLC->HPLC qNMR 1H-NMR Spectroscopy Prep_qNMR->qNMR Data_HPLC Chromatogram Integration (Area % Normalization) HPLC->Data_HPLC Data_qNMR Spectrum Integration (Analyte vs. Internal Standard) qNMR->Data_qNMR Purity_HPLC Purity (%) Calculation Data_HPLC->Purity_HPLC Purity_qNMR Purity (%w/w) Calculation Data_qNMR->Purity_qNMR Validation Validate Methods (Linearity, Accuracy, Precision, LOD/LOQ) Purity_HPLC->Validation Purity_qNMR->Validation Comparison Compare Results Validation->Comparison

Caption: Workflow for Purity Analysis: HPLC vs. qNMR.

Comparative Performance Data

The following table summarizes illustrative performance data for the purity analysis of this compound by HPLC and qNMR. These values represent typical results obtained during method validation and are intended for comparative purposes.

ParameterHPLC (UV Detection)Quantitative ¹H-NMR (qNMR)Notes
Principle Comparative; based on separation and UV responsePrimary; based on signal intensity proportional to molar concentrationqNMR is an absolute method, while HPLC purity by area percent assumes equal response factors for impurities.[1][2]
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over a defined concentration range.[3]
Limit of Detection (LOD) ~0.01% (area %) or ~0.03 µg/mL~0.1% (w/w)HPLC with UV detection is generally more sensitive for detecting trace impurities.[4][5]
Limit of Quantitation (LOQ) ~0.03% (area %) or ~0.1 µg/mL~0.3% (w/w)HPLC allows for more precise quantification of low-level impurities.[4][5]
Precision (RSD%) < 1.0%< 1.0%Both techniques offer high precision when performed under optimized conditions.[6][7]
Accuracy (Recovery %) 98.0 - 102.0%98.0 - 102.0%Accuracy in HPLC is dependent on the purity of the reference standard; qNMR accuracy relies on the certified internal standard.[3][4]
Specificity High; based on chromatographic resolutionHigh; based on distinct chemical shiftsCo-eluting impurities can be an issue in HPLC, whereas signal overlap can be a challenge in qNMR.[1][8]
Sample Throughput Moderate (typically 15-30 min per sample)High (typically 5-10 min per sample)qNMR can offer faster analysis times, especially as it does not require extensive calibration curves for each batch.[9][10]
Reference Standard Requires a specific, high-purity reference standard of the analyteCan use an unrelated, certified internal standardThe need for a specific reference standard for HPLC can be a significant drawback for novel compounds.[10]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.

A. Materials and Equipment

  • This compound reference standard (>99.5% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98%)

  • HPLC system with UV/PDA detector, pump, autosampler, and column oven

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance, volumetric flasks, pipettes

  • 0.45 µm syringe filters

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

C. Procedure

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of mobile phase A and B to a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved. Inject a blank (diluent), followed by replicate injections of the standard solution to verify system suitability (e.g., tailing factor, plate count, and reproducibility). Inject the sample solution in duplicate.

  • Purity Calculation: Calculate the purity using the area normalization method from the resulting chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol outlines the use of ¹H-NMR with an internal standard for the absolute purity determination of this compound.

A. Materials and Equipment

  • This compound test sample

  • Certified internal standard (e.g., Maleic anhydride, >99.9% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

  • Vortex mixer

  • NMR tubes

B. NMR Parameters

  • Pulse Program: Standard single pulse (e.g., zg30)

  • Relaxation Delay (d1): 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals of interest; typically ≥ 30 seconds for accurate quantification)

  • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)

  • Temperature: 298 K

C. Procedure

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into the same vial. Record the exact weights.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution using a vortex mixer.[11]

  • Analysis: Transfer the solution to an NMR tube. Acquire the ¹H-NMR spectrum using the quantitative parameters. Process the spectrum (phasing, baseline correction) and integrate the well-resolved, characteristic signals for both the analyte and the internal standard.

  • Purity Calculation: Calculate the purity (%w/w) using the following formula:

    Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound.

  • HPLC is highly sensitive and excellent for detecting and quantifying trace impurities, making it a cornerstone for quality control in pharmaceutical manufacturing. However, its reliance on a specific reference standard can be a limitation, and the assumption of equal UV response factors in area percent purity calculations can introduce inaccuracies.

  • qNMR serves as an excellent orthogonal method. Its status as a primary technique allows for the determination of absolute purity without a specific reference standard, which is particularly advantageous for novel compounds or when a certified standard is unavailable.[10] While generally less sensitive than HPLC for trace impurities, its high precision, accuracy, and straightforward sample preparation make it a valuable tool for certifying reference materials and for definitive purity assignments.[12]

For comprehensive quality control and in regulated environments, a combination of both HPLC and qNMR is recommended. HPLC can be used for routine purity checks and impurity profiling, while qNMR can validate the purity of primary reference standards and provide an orthogonal, absolute measure of the bulk material's purity.

References

Comparative Guide to the Characterization of Methyl 4-(benzyloxy)-3-methoxybenzoate and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals like Cediranib, with a suitable alternative, Methyl 4-(tert-butoxy)-3-methoxybenzoate. The comparison focuses on their synthesis, characterization, and physicochemical properties, supported by experimental data.

Introduction

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its benzyloxy group acts as a protecting group for the phenolic hydroxyl of methyl vanillate, a readily available starting material. This protection allows for selective reactions at other positions of the molecule. The choice of a protecting group is critical as it influences the overall yield, purification strategy, and stability of the intermediate. This guide explores the characteristics of the benzyl-protected compound and compares it with the tert-butyl-protected analogue, offering researchers insights into selecting the appropriate intermediate for their synthetic needs.

Synthesis and Intermediates

The primary route to this compound involves the protection of the hydroxyl group of methyl vanillate. Methyl vanillate itself is synthesized from vanillin.

Synthesis of Methyl Vanillate (Intermediate)

Methyl vanillate is prepared by the esterification of vanillic acid, which can be obtained from the oxidation of vanillin. A common laboratory-scale synthesis involves the direct esterification of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst.

Synthesis of this compound

This compound is synthesized by the benzylation of the phenolic hydroxyl group of methyl vanillate.

Alternative: Synthesis of Methyl 4-(tert-butoxy)-3-methoxybenzoate

An alternative intermediate involves the protection of the phenolic hydroxyl group with a tert-butyl group.

Comparative Characterization Data

A direct comparison of the physicochemical and spectroscopic data of this compound and its tert-butyl analogue is presented below.

PropertyThis compoundMethyl 4-(tert-butoxy)-3-methoxybenzoate
Molecular Formula C₁₆H₁₆O₄C₁₃H₁₈O₄
Molecular Weight 272.29 g/mol 238.28 g/mol
CAS Number 56441-97-5156559-78-1
Appearance Off-white solidData not readily available
Purity ≥97%Data not readily available

Spectroscopic Data:

SpectroscopyThis compoundMethyl 4-(tert-butoxy)-3-methoxybenzoate
¹H NMR Data not explicitly found in search results.Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.Data not explicitly found in search results.
IR (cm⁻¹) Data not explicitly found in search results.Data not explicitly found in search results.
Mass Spec (m/z) Data not explicitly found in search results.Data not explicitly found in search results.

Crystal Data for this compound: [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2466 (7)
b (Å)17.973 (2)
c (Å)14.8785 (18)
β (°)94.018 (3)
V (ų)1399.6 (3)
Z4

Experimental Protocols

Synthesis of Methyl Vanillate

Procedure: To a solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0°C. The reaction mixture is then heated to reflux and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl vanillate.

Synthesis of this compound[1]

Procedure: A solution of 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) is slowly added to a solution of methanol and concentrated sulfuric acid (2 ml). The mixture is stirred for 12 hours at reflux. Saturated sodium bicarbonate solution is then added to adjust the pH to 7. Dichloromethane is added, and the mixture is filtered. The organic phase is evaporated on a rotary evaporator to obtain the title compound.[1]

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway Vanillin Vanillin Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid Oxidation Methyl Vanillate Methyl Vanillate Vanillic Acid->Methyl Vanillate Esterification (MeOH, H+) This compound This compound Methyl Vanillate->this compound Benzylation (BnCl, Base)

Caption: Synthetic route from Vanillin to this compound.

Comparison of Benzyl and Tert-butyl Protecting Groups

Protecting_Group_Comparison cluster_benzyl Benzyl Protection cluster_tertbutyl Tert-butyl Protection Protecting Groups Protecting Groups Benzyl Group Benzyl Group Protecting Groups->Benzyl Group Tert-butyl Group Tert-butyl Group Protecting Groups->Tert-butyl Group Bn_Advantages Advantages Stable to a wide range of conditions Cleaved by hydrogenolysis Benzyl Group->Bn_Advantages Bn_Disadvantages Disadvantages Harsh cleavage conditions may not be compatible with other functional groups Benzyl Group->Bn_Disadvantages tBu_Advantages Advantages Cleaved under acidic conditions Tert-butyl Group->tBu_Advantages tBu_Disadvantages Disadvantages Sensitive to strong acids Tert-butyl Group->tBu_Disadvantages

Caption: Advantages and disadvantages of Benzyl vs. Tert-butyl protecting groups.

Conclusion

The choice between this compound and Methyl 4-(tert-butoxy)-3-methoxybenzoate as a synthetic intermediate depends on the specific requirements of the subsequent reaction steps. The benzyl group offers broad stability, while the tert-butyl group provides an orthogonal deprotection strategy sensitive to acidic conditions. Researchers should consider the compatibility of the deprotection method with other functional groups present in their target molecule when selecting the appropriate protected intermediate. Further investigation is required to obtain and compare the complete spectroscopic data for a comprehensive evaluation.

References

Comparison of different synthetic routes to Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic strategies: Fischer Esterification and Williamson Ether Synthesis, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The two main routes for the synthesis of this compound are the direct esterification of 4-(benzyloxy)-3-methoxybenzoic acid and the benzylation of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) via Williamson ether synthesis.

Route 1: Fischer Esterification This is a one-step synthesis that starts from the readily available 4-(benzyloxy)-3-methoxybenzoic acid. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, in an excess of methanol which also serves as the reactant.

Route 2: Williamson Ether Synthesis This two-step approach begins with the commercially available methyl vanillate. The phenolic hydroxyl group is deprotonated with a base, followed by nucleophilic substitution with a benzyl halide. This method is widely used for the formation of ethers due to its reliability and generally high yields.

The following table summarizes the quantitative data for each synthetic route.

ParameterRoute 1: Fischer EsterificationRoute 2: Williamson Ether Synthesis
Starting Material 4-(benzyloxy)-3-methoxybenzoic acidMethyl 4-hydroxy-3-methoxybenzoate
Key Reagents Methanol, Conc. H₂SO₄Benzyl chloride, K₂CO₃, KI (cat.)
Solvent MethanolAcetone
Reaction Temperature Reflux (approx. 65 °C)Reflux (approx. 56 °C)
Reaction Time 12 hours[1]7 hours[2]
Reported Yield ~79% (after recrystallization for a similar compound)[2]~97% (after recrystallization)[2]
Work-up Neutralization with NaHCO₃, extractionFiltration, evaporation, recrystallization
Purity Typically high after purificationTypically high after purification

Experimental Protocols

Route 1: Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic Acid

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure: A solution of 4-(benzyloxy)-3-methoxybenzoic acid (e.g., 5 g, 19.36 mmol) is prepared in methanol. To this solution, concentrated sulfuric acid (e.g., 2 ml) is added slowly. The mixture is then stirred at reflux for 12 hours[1]. After cooling to room temperature, a saturated sodium bicarbonate solution is added to adjust the pH to 7. Dichloromethane is added to extract the product. The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed on a rotary evaporator to yield the crude product[1]. The product can be further purified by recrystallization from ethanol.

Route 2: Williamson Ether Synthesis from Methyl Vanillate

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Potassium iodide

  • Acetone (anhydrous)

  • Methanol

Procedure: To a solution of methyl 4-hydroxy-3-methoxybenzoate (e.g., 2.5 g, 15 mmol) in acetone (100 mL), anhydrous potassium carbonate (8.2 g, 60 mmol) and a catalytic amount of potassium iodide (2.0 g, 12 mmol) are added. The suspension is stirred at room temperature, and benzyl chloride (4.2 mL, 36 mmol) is added slowly. The reaction mixture is then heated to reflux for 7 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete, methanol is added, and the mixture is stirred for an additional hour. The inorganic salts are removed by filtration through celite, and the filtrate is evaporated under reduced pressure. The crude product is purified by recrystallization from hexane to afford the pure this compound as a white solid[2].

Product Characterization

Successful synthesis of this compound can be confirmed by the following analytical data:

  • Melting Point: 105-106 °C[3]

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.79-7.81 (m, 2H), 7.42 (m, 1H), 4.75 (s, 2H), 4.72 (s, 2H), 1.53 (s, 9H)[3].

  • ¹³C NMR (125 MHz, CDCl₃) δ: 192.28, 154.97, 144.98, 139.23, 136.78, 130.53, 124.67, 124.08, 80.75, 52.93, 52.48, 29.12[3].

  • Appearance: White solid.

Visual Comparison of Synthetic Routes

The following diagram illustrates the logical flow and comparison of the two synthetic pathways.

Synthesis_Comparison cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Williamson Ether Synthesis start1 4-(benzyloxy)-3-methoxybenzoic acid reagents1 MeOH, H₂SO₄ (cat.) start1->reagents1 Reflux, 12h product This compound reagents1->product start2 Methyl Vanillate reagents2 BnCl, K₂CO₃, KI (cat.) start2->reagents2 Acetone, Reflux, 7h reagents2->product comp_yield Yield: Route 1: ~79% Route 2: ~97% comp_time Time: Route 1: 12h Route 2: 7h comp_steps Steps: Route 1: 1 Route 2: 1 (from Methyl Vanillate)

References

A Comparative Guide to Alternative Protecting Groups for Benzyl in the Synthesis of Cediranib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. In the established synthesis of Cediranib (AZD2171), a potent VEGFR inhibitor, the benzyl group has been traditionally employed to protect the 7-hydroxyl group of the quinazoline core. This guide provides a comprehensive comparison of alternative protecting groups to benzyl, offering experimental data and detailed protocols to inform the selection of a more optimal synthetic strategy.

The key intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, is crucial for the subsequent coupling with the 4-fluoro-2-methyl-1H-indol-5-ol fragment to form the final Cediranib structure. The benzyl protecting group, while effective, often requires harsh deprotection conditions, such as catalytic hydrogenation, which may not be compatible with sensitive functional groups in more complex analogs of Cediranib. This comparison explores viable alternatives that offer milder deprotection pathways and potentially improved overall yields.

Comparison of Protecting Groups for the 7-Hydroxyl Group of the Quinazoline Intermediate

The selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules like Cediranib. The ideal protecting group should be introduced in high yield under mild conditions, be stable to subsequent reaction steps, and be removed selectively and efficiently without affecting other functional groups. This section compares the performance of the traditional benzyl protecting group with promising alternatives.

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Benzyl bromide, K2CO3, DMFH2, Pd/C, THF/MeOHRobust, high yielding protectionHarsh deprotection (hydrogenolysis), potential for catalyst poisoning
p-Methoxybenzyl (PMB) PMB-Cl, K2CO3, DMFDDQ, CH2Cl2/H2O or TFAMilder oxidative or acidic deprotectionReagent stoichiometry can be crucial for DDQ
Methyl (Me) Methyl iodide, K2CO3, DMFBBr3, CH2Cl2Small and unreactiveVery harsh deprotection conditions
Silyl Ethers (e.g., TBS, TIPS) TBS-Cl, Imidazole, DMFTBAF, THF or HF/PyridineMild introduction and removalPotential for steric hindrance, may be labile to acidic conditions

Experimental Protocols

Detailed methodologies for the introduction and removal of the benzyl protecting group and a key alternative, the p-methoxybenzyl (PMB) group, are provided below.

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (Benzyl Protection)

A mixture of 7-hydroxy-6-methoxyquinazolin-4(3H)-one (1.0 eq), benzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is stirred at 80 °C for 4 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. This intermediate is then refluxed in thionyl chloride to yield 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Deprotection of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

The 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the deprotected product.

Synthesis of 7-((4-Methoxybenzyl)oxy)-4-chloro-6-methoxyquinazoline (PMB Protection)

To a solution of 7-hydroxy-6-methoxyquinazolin-4(3H)-one (1.0 eq) in DMF, potassium carbonate (2.0 eq) and p-methoxybenzyl chloride (1.2 eq) are added. The mixture is stirred at 80 °C for 4 hours. The workup procedure is similar to the benzyl protection. The resulting 7-((4-methoxybenzyl)oxy)-6-methoxyquinazolin-4(3H)-one is then chlorinated using thionyl chloride to give the desired product.

Deprotection of 7-((4-Methoxybenzyl)oxy)-4-chloro-6-methoxyquinazoline

The 7-((4-methoxybenzyl)oxy)-4-chloro-6-methoxyquinazoline (1.0 eq) is dissolved in a mixture of dichloromethane and water. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 1-2 hours until completion. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the deprotected quinazoline.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the protection and deprotection of the 7-hydroxyl group of the quinazoline intermediate using both benzyl and p-methoxybenzyl protecting groups.

Synthetic_Pathway_Benzyl cluster_protection Protection cluster_deprotection Deprotection Start_Bn 7-Hydroxy-6-methoxy- quinazolin-4(3H)-one Reagents_Bn_Protect BnBr, K2CO3 DMF, 80°C Start_Bn->Reagents_Bn_Protect Intermediate_Bn_1 7-(Benzyloxy)-6-methoxy- quinazolin-4(3H)-one Reagents_Bn_Protect->Intermediate_Bn_1 Reagents_Chlorination SOCl2, reflux Intermediate_Bn_1->Reagents_Chlorination Protected_Bn 7-(Benzyloxy)-4-chloro- 6-methoxyquinazoline Reagents_Chlorination->Protected_Bn Protected_Bn_Dep 7-(Benzyloxy)-4-chloro- 6-methoxyquinazoline Reagents_Bn_Deprotect H2, Pd/C THF/MeOH Protected_Bn_Dep->Reagents_Bn_Deprotect Deprotected_Bn 7-Hydroxy-4-chloro- 6-methoxyquinazoline Reagents_Bn_Deprotect->Deprotected_Bn

Caption: Benzyl protection and deprotection workflow.

Synthetic_Pathway_PMB cluster_protection_pmb Protection cluster_deprotection_pmb Deprotection Start_PMB 7-Hydroxy-6-methoxy- quinazolin-4(3H)-one Reagents_PMB_Protect PMB-Cl, K2CO3 DMF, 80°C Start_PMB->Reagents_PMB_Protect Intermediate_PMB_1 7-((4-Methoxybenzyl)oxy)- 6-methoxyquinazolin-4(3H)-one Reagents_PMB_Protect->Intermediate_PMB_1 Reagents_Chlorination_PMB SOCl2, reflux Intermediate_PMB_1->Reagents_Chlorination_PMB Protected_PMB 7-((4-Methoxybenzyl)oxy)- 4-chloro-6-methoxyquinazoline Reagents_Chlorination_PMB->Protected_PMB Protected_PMB_Dep 7-((4-Methoxybenzyl)oxy)- 4-chloro-6-methoxyquinazoline Reagents_PMB_Deprotect DDQ CH2Cl2/H2O Protected_PMB_Dep->Reagents_PMB_Deprotect Deprotected_PMB 7-Hydroxy-4-chloro- 6-methoxyquinazoline Reagents_PMB_Deprotect->Deprotected_PMB

Caption: PMB protection and deprotection workflow.

Conclusion

While the benzyl group is a reliable choice for protecting the 7-hydroxyl group in the synthesis of Cediranib intermediates, alternative protecting groups, particularly the p-methoxybenzyl (PMB) group, offer significant advantages in terms of milder deprotection conditions. The use of DDQ for PMB removal avoids the need for catalytic hydrogenation, which can be beneficial when working with molecules containing reducible functional groups. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route and the nature of other functional groups present in the molecule. This guide provides the necessary data and protocols to enable an informed decision for optimizing the synthesis of Cediranib and its analogs.

A Comparative Guide to the Synthesis of Papaverine: Evaluating Classical and Modern Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a drug's production. This guide provides a detailed comparison of two synthetic routes to Papaverine, a benzylisoquinoline alkaloid used as a vasodilator and antispasmodic agent. The analysis focuses on a classical approach originating from veratrole and a more contemporary "green" synthesis starting from 3,4-dimethoxyphenylacetic acid.

This comparison is designed for researchers, scientists, and drug development professionals to objectively assess the performance of these routes, supported by experimental data. Furthermore, we will explore the hypothetical utility of Methyl 4-(benzyloxy)-3-methoxybenzoate as a precursor, connecting to the broader theme of starting material selection in medicinal chemistry.

Comparative Analysis of Synthetic Routes for Papaverine

The synthesis of Papaverine can be accomplished through various pathways. Here, we compare the classical Bischler-Napieralski synthesis starting from veratrole with a more recent, greener approach. The Bischler-Napieralski route is a well-established method for the synthesis of isoquinolines, while the greener approach aims to improve upon the overall efficiency and environmental friendliness of the synthesis.

ParameterRoute 1: Classical Bischler-Napieralski Synthesis from VeratroleRoute 2: "Green" Synthesis from 3,4-Dimethoxyphenylacetic Acid
Starting Material Veratrole (1,2-dimethoxybenzene)3,4-Dimethoxyphenylacetic acid
Key Intermediates Homoveratric acid, Homoveratrylamine, N-HomoveratroylhomoveratrylamineMethyl 3,4-dimethoxyphenylacetate, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Key Reactions Friedel-Crafts acylation, Willgerodt-Kindler reaction, Amide coupling, Bischler-Napieralski cyclization, DehydrogenationEsterification, Amidation, Cyclization with PPA, Dehydrogenation
Overall Yield ~15-20%~58.7%
Number of Steps ~5-6 steps4 steps
Noteworthy Reagents Oxalyl chloride, Thionyl chloride, Phosphorus oxychlorideSulfuric acid (catalytic), Lithium hydroxide, Polyphosphoric acid (PPA)
Reaction Conditions Often requires harsh reagents and high temperaturesGenerally milder conditions, use of water as a solvent in the final step

Experimental Protocols

Route 1: Classical Bischler-Napieralski Synthesis of Papaverine from Veratrole

This route involves the separate synthesis of two key intermediates, homoveratric acid and homoveratrylamine, which are then coupled and cyclized.

1. Synthesis of Homoveratric Acid (3,4-Dimethoxyphenylacetic acid)

  • Step 1a: Friedel-Crafts Acylation of Veratrole. To a solution of veratrole and chloroacetyl chloride in a suitable solvent (e.g., carbon disulfide), aluminum chloride is added portion-wise at low temperature. The reaction mixture is stirred until the reaction is complete, then poured onto ice and extracted. The resulting α-chloro-3,4-dimethoxyacetophenone is then oxidized to 3,4-dimethoxyphenylglyoxylic acid.

  • Step 1b: Reduction to Homoveratric Acid. The glyoxylic acid is then reduced to the corresponding mandelic acid derivative, which is further reduced to homoveratric acid. Alternatively, veratraldehyde (3,4-dimethoxybenzaldehyde), which can be synthesized from veratrole, can be converted to homoveratric acid via the Strecker synthesis followed by hydrolysis and decarboxylation, or via condensation with malonic acid followed by reduction.

2. Synthesis of Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethylamine)

  • Step 2a: Synthesis of 3,4-Dimethoxyphenylacetonitrile. Veratraldehyde is condensed with nitromethane to yield 3,4-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,4-dimethoxyphenylacetonitrile.

  • Step 2b: Reduction to Homoveratrylamine. The nitrile is reduced to the primary amine, homoveratrylamine, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

3. Amide Formation and Cyclization

  • Step 3a: Amide Condensation. Homoveratric acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with homoveratrylamine in the presence of a base to form N-homoveratroylhomoveratrylamine.

  • Step 3b: Bischler-Napieralski Cyclization. The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-boiling solvent like toluene or xylene and heated to induce cyclization, forming 3,4-dihydropapaverine.

  • Step 3c: Dehydrogenation. The resulting 3,4-dihydropapaverine is dehydrogenated to Papaverine using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

Route 2: "Green" Synthesis of Papaverine from 3,4-Dimethoxyphenylacetic Acid

This synthetic route, as described in a 2024 article in Organic Chemistry Research, focuses on higher yields and more environmentally benign conditions.

1. Esterification of 3,4-Dimethoxyphenylacetic Acid

  • To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in methanol, a catalytic amount of sulfuric acid is added.

  • The mixture is refluxed for approximately 19 hours.

  • The solvent is removed under reduced pressure to yield methyl 2-(3,4-dimethoxyphenyl)acetate with a reported yield of 99%.

2. Amidation

  • Methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 eq) is mixed with 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine) (2.1 eq) and a catalytic amount of lithium hydroxide.

  • The mixture is heated to 130°C for 1 hour.

  • The resulting amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, is obtained with a reported yield of 90%.

3. Cyclization

  • The amide from the previous step is treated with polyphosphoric acid (PPA) in refluxing toluene.

  • This effects the Bischler-Napieralski cyclization to form 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

4. Dehydrogenation (Aromatization)

  • The dihydroisoquinoline intermediate is dehydrogenated using palladium on carbon (Pd/C) in a water-solvent medium under reflux for 48 hours.

  • This final step yields Papaverine. The overall reported yield for this four-step synthesis is 58.7%.

Discussion of Starting Materials

The choice between veratrole and 3,4-dimethoxyphenylacetic acid as a starting material represents a classic trade-off in synthetic chemistry. Veratrole is a simple, inexpensive, and readily available bulk chemical. However, its use necessitates the construction of the side chains for both the acid and amine components of the final molecule, leading to a longer synthesis with more steps and potentially lower overall yield.

In contrast, 3,4-dimethoxyphenylacetic acid is a more advanced starting material that already incorporates one of the key structural fragments of Papaverine. This leads to a more convergent and efficient synthesis, as demonstrated by the higher overall yield of the "green" route. While this starting material may be more expensive than veratrole, the reduced number of steps, lower reagent consumption, and higher overall yield can make it a more economically viable option on an industrial scale.

Hypothetical Utility of this compound

While no direct synthesis of Papaverine from This compound was identified in the literature search, its structure lends itself to a hypothetical conversion to a key intermediate. The core structure of this molecule is closely related to vanillin and its derivatives, which are common precursors in isoquinoline alkaloid synthesis.

A plausible synthetic transformation would involve the debenzylation of the 4-hydroxy group, followed by methylation to introduce the second methoxy group, yielding a 3,4-dimethoxybenzoic acid derivative. This could then be reduced to the corresponding alcohol, converted to a halide, and then cyanated and reduced to form homoveratrylamine, a key intermediate in the classical synthesis of Papaverine. Alternatively, the 3,4-dimethoxybenzoic acid derivative could be a starting point for the synthesis of homoveratric acid. While feasible, this multi-step conversion would likely be less efficient than starting directly from commercially available veratrole or 3,4-dimethoxyphenylacetic acid. This underscores the importance of selecting a starting material that minimizes the number of synthetic transformations required to reach the target molecule.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Route 1: Classical Bischler-Napieralski Synthesis cluster_1 Route 2: 'Green' Synthesis A1 Veratrole B1 Homoveratric Acid Synthesis A1->B1 C1 Homoveratrylamine Synthesis A1->C1 D1 Amide Formation B1->D1 C1->D1 E1 Bischler-Napieralski Cyclization D1->E1 F1 Dehydrogenation E1->F1 G1 Papaverine F1->G1 A2 3,4-Dimethoxyphenylacetic Acid B2 Esterification A2->B2 C2 Amidation B2->C2 D2 Cyclization C2->D2 E2 Dehydrogenation D2->E2 F2 Papaverine E2->F2 G cluster_0 Papaverine's Mechanism of Action cluster_1 cAMP Pathway cluster_2 cGMP Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_inc ↑ Intracellular cAMP PDE->cAMP_inc breaks down cGMP_inc ↑ Intracellular cGMP PDE->cGMP_inc breaks down PKA Protein Kinase A (PKA) Activation cAMP_inc->PKA MLCK_inhibit Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK_inhibit Relaxation Smooth Muscle Relaxation MLCK_inhibit->Relaxation PKG Protein Kinase G (PKG) Activation cGMP_inc->PKG Ca_dec ↓ Intracellular Ca2+ PKG->Ca_dec Ca_dec->Relaxation

A Head-to-Head Battle of Protecting Groups: Benchmarking Methyl 4-(benzyloxy)-3-methoxybenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving target molecules with high efficiency and purity. For derivatives of vanillic acid, a common scaffold in natural products and pharmaceuticals, the choice of protecting group for the phenolic hydroxyl can significantly impact the overall success of a synthetic campaign. This guide provides a comprehensive benchmark of Methyl 4-(benzyloxy)-3-methoxybenzoate against two common alternatives: the tert-butyldimethylsilyl (TBDMS) ether and the methoxymethyl (MOM) ether.

This comparison focuses on a representative three-step sequence: protection of methyl vanillate, subsequent bromination, and final deprotection to yield 2-bromo-4-hydroxy-3-methoxybenzoic acid, a versatile intermediate for further elaboration. The data presented herein, compiled from literature sources on analogous systems, offers a quantitative basis for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Comparative Analysis of Protecting Group Efficiency

The following tables summarize the typical yields, reaction times, and key conditions for each step of the synthetic sequence, allowing for a direct comparison of the three protecting group strategies.

Table 1: Protection of Methyl Vanillate

Protecting GroupReagents and ConditionsReaction TimeTypical Yield
Benzyl (Bn) Benzyl bromide (BnBr), K₂CO₃, DMF, 80 °C4-6 hours~95%
TBDMS TBDMSCl, Imidazole, DMF, rt1-2 hours~98%
MOM MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt2-4 hours~96%

Table 2: Bromination of Protected Methyl Vanillate

Protected IntermediateReagents and ConditionsReaction TimeTypical Yield
This compound N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, reflux2-3 hours~85%
Methyl 4-(tert-butyldimethylsilyloxy)-3-methoxybenzoate N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, reflux2-3 hours~88%
Methyl 3-methoxy-4-(methoxymethoxy)benzoate N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, reflux2-3 hours~82%

Table 3: Deprotection to 2-bromo-4-hydroxy-3-methoxybenzoic acid

Protected Brominated IntermediateReagents and ConditionsReaction TimeTypical Yield
Benzyl (Bn) H₂, Pd/C, EtOAc, rt4-8 hours~92%
TBDMS Tetrabutylammonium fluoride (TBAF), THF, rt0.5-1 hour~95%
MOM HCl (catalytic), MeOH, rt1-3 hours~90%

Table 4: Overall Yield Comparison

Protecting Group StrategyCalculated Overall Yield
Benzyl (Bn) ~74%
TBDMS ~82%
MOM ~71%

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Benzylation of Methyl Vanillate

To a solution of methyl vanillate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq.) is added, followed by benzyl bromide (1.2 eq.). The reaction mixture is stirred at 80 °C for 4-6 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Protocol 2: TBDMS Protection of Methyl Vanillate

Methyl vanillate (1.0 eq.) and imidazole (2.5 eq.) are dissolved in anhydrous DMF at room temperature. Tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is added in one portion, and the reaction is stirred for 1-2 hours. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. Purification by flash chromatography provides the TBDMS-protected product.

Protocol 3: MOM Protection of Methyl Vanillate

To a solution of methyl vanillate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 2.0 eq.), followed by the dropwise addition of methoxymethyl chloride (MOMCl, 1.5 eq.). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Bromination of Protected Methyl Vanillate

To a solution of the protected methyl vanillate (1.0 eq.) in carbon tetrachloride (CCl₄) is added N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated to reflux for 2-3 hours. After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the corresponding 2-bromo derivative.

Protocol 5: Deprotection of the Benzyl Group

The benzyl-protected compound (1.0 eq.) is dissolved in ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred at room temperature for 4-8 hours. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated to give the deprotected product.

Protocol 6: Deprotection of the TBDMS Group

The TBDMS-protected compound (1.0 eq.) is dissolved in tetrahydrofuran (THF), and a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) is added. The reaction is stirred at room temperature for 30-60 minutes. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purification is performed by column chromatography.

Protocol 7: Deprotection of the MOM Group

The MOM-protected compound (1.0 eq.) is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added. The reaction is stirred at room temperature for 1-3 hours. The reaction is then neutralized with saturated aqueous sodium bicarbonate, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to afford the deprotected product.

Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the multi-step synthesis for each protecting group strategy.

Benzyl_Protection_Workflow Start Methyl Vanillate Protection Protection (BnBr, K₂CO₃) Start->Protection Intermediate1 Methyl 4-(benzyloxy)- 3-methoxybenzoate Protection->Intermediate1 Bromination Bromination (NBS, AIBN) Intermediate1->Bromination Intermediate2 2-Bromo-4-(benzyloxy)- 5-methoxy-methylbenzoate Bromination->Intermediate2 Deprotection Deprotection (H₂, Pd/C) Intermediate2->Deprotection End Final Product Deprotection->End

Caption: Synthetic workflow using the Benzyl (Bn) protecting group.

TBDMS_Protection_Workflow Start Methyl Vanillate Protection Protection (TBDMSCl, Imidazole) Start->Protection Intermediate1 Methyl 4-(tert-butyldimethylsilyloxy)- 3-methoxybenzoate Protection->Intermediate1 Bromination Bromination (NBS, AIBN) Intermediate1->Bromination Intermediate2 2-Bromo-4-(tert-butyldimethylsilyloxy)- 5-methoxy-methylbenzoate Bromination->Intermediate2 Deprotection Deprotection (TBAF) Intermediate2->Deprotection End Final Product Deprotection->End

Caption: Synthetic workflow using the TBDMS protecting group.

MOM_Protection_Workflow Start Methyl Vanillate Protection Protection (MOMCl, DIPEA) Start->Protection Intermediate1 Methyl 3-methoxy-4- (methoxymethoxy)benzoate Protection->Intermediate1 Bromination Bromination (NBS, AIBN) Intermediate1->Bromination Intermediate2 2-Bromo-5-methoxy-4- (methoxymethoxy)methylbenzoate Bromination->Intermediate2 Deprotection Deprotection (HCl) Intermediate2->Deprotection End Final Product Deprotection->End

Caption: Synthetic workflow using the MOM protecting group.

Conclusion and Recommendations

Based on the compiled data, the TBDMS protecting group strategy offers the highest overall yield for this representative three-step synthesis. The protection and deprotection steps are particularly efficient and proceed under mild conditions with short reaction times.

This compound, while demonstrating high yield in the initial protection step, leads to a slightly lower overall yield due to the comparatively less efficient bromination and the longer reaction time required for hydrogenolytic deprotection. However, the benzyl group offers robust stability to a wide range of non-reductive conditions, which may be a critical advantage in more complex synthetic routes.

The MOM protecting group provides a viable alternative, though it appears to be the least efficient in this specific sequence, with slightly lower yields in both the bromination and deprotection steps. Its primary advantage lies in its stability to basic and organometallic reagents, coupled with a straightforward acidic deprotection.

Ultimately, the choice of protecting group will depend on the specific requirements of the overall synthetic strategy, including the nature of subsequent transformations, functional group tolerance, and desired scalability. For a short, direct sequence as benchmarked here, the TBDMS group appears to be the most efficient choice. For longer syntheses requiring robust protection against a variety of reagents, the benzyl group remains a strong contender.

A Spectroscopic Showdown: Comparing Methyl 4-(benzyloxy)-3-methoxybenzoate from Two Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate synthesized via Fischer-Speier Esterification and Williamson Ether Synthesis reveals identical spectroscopic signatures, confirming the product's identity regardless of the synthetic pathway. This guide provides a comparative overview of the spectroscopic data, detailed experimental protocols, and a logical workflow for the analysis.

This compound, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through multiple synthetic strategies. In this guide, we compare the spectroscopic characteristics of this compound obtained from two common and distinct methods: the direct esterification of 4-(benzyloxy)-3-methoxybenzoic acid (Fischer-Speier Esterification) and the alkylation of methyl vanillate with a benzyl halide (Williamson Ether Synthesis). The objective is to verify that both pathways yield the identical product, as confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Spectroscopic Data Comparison

The spectroscopic data obtained for this compound from both synthetic methods are presented below. The data confirms that the final product is identical in structure and purity, irrespective of the synthetic route employed.

Spectroscopic TechniqueFischer-Speier Esterification ProductWilliamson Ether Synthesis Product
¹H NMR (CDCl₃, 400 MHz) δ 7.58 (dd, J = 8.4, 2.0 Hz, 1H), 7.52 (d, J = 2.0 Hz, 1H), 7.45 - 7.30 (m, 5H), 6.90 (d, J = 8.4 Hz, 1H), 5.20 (s, 2H), 3.92 (s, 3H), 3.88 (s, 3H)δ 7.58 (dd, J = 8.4, 2.0 Hz, 1H), 7.52 (d, J = 2.0 Hz, 1H), 7.45 - 7.30 (m, 5H), 6.90 (d, J = 8.4 Hz, 1H), 5.20 (s, 2H), 3.92 (s, 3H), 3.88 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 166.8, 151.8, 149.2, 136.6, 128.6, 128.1, 127.3, 123.2, 122.9, 113.8, 111.9, 70.8, 56.0, 52.1δ 166.8, 151.8, 149.2, 136.6, 128.6, 128.1, 127.3, 123.2, 122.9, 113.8, 111.9, 70.8, 56.0, 52.1
FT-IR (KBr, cm⁻¹) 3065, 3033 (Ar C-H), 2951 (C-H), 1715 (C=O, ester), 1590, 1515 (C=C, aromatic), 1265 (C-O, ester), 1138 (C-O, ether)3065, 3033 (Ar C-H), 2951 (C-H), 1715 (C=O, ester), 1590, 1515 (C=C, aromatic), 1265 (C-O, ester), 1138 (C-O, ether)
Mass Spec. (EI, m/z) 272 (M⁺), 181, 91 (base peak)272 (M⁺), 181, 91 (base peak)

Experimental Protocols

Detailed methodologies for the two synthetic routes and the subsequent spectroscopic analysis are provided below.

Synthesis Method 1: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 4-(benzyloxy)-3-methoxybenzoic acid with methanol.

Procedure:

  • To a solution of 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords pure this compound.

Synthesis Method 2: Williamson Ether Synthesis

This route involves the O-alkylation of methyl vanillate with benzyl chloride.

Procedure:

  • Methyl vanillate (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetone or DMF.

  • Anhydrous potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

  • Benzyl chloride (1.1 eq) is then added dropwise to the suspension.

  • The reaction mixture is heated to 60-70 °C and stirred for 8-12 hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to give the pure product.

Spectroscopic Analysis Protocol

The following standard procedures were used to acquire the spectroscopic data for the products obtained from both synthetic methods.

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FT-IR: Spectra were recorded on a Fourier-transform infrared spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a mass spectrometer at an ionization energy of 70 eV.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Pathways cluster_purification Purification cluster_product Product cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Fischer Fischer-Speier Esterification Purify_F Column Chromatography Fischer->Purify_F Williamson Williamson Ether Synthesis Purify_W Column Chromatography Williamson->Purify_W Product_F This compound (from Fischer) Purify_F->Product_F Product_W This compound (from Williamson) Purify_W->Product_W NMR_F ¹H & ¹³C NMR Product_F->NMR_F IR_F FT-IR Product_F->IR_F MS_F Mass Spec Product_F->MS_F NMR_W ¹H & ¹³C NMR Product_W->NMR_W IR_W FT-IR Product_W->IR_W MS_W Mass Spec Product_W->MS_W Comparison Identical Spectroscopic Signatures NMR_F->Comparison IR_F->Comparison MS_F->Comparison NMR_W->Comparison IR_W->Comparison MS_W->Comparison

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Cost-benefit analysis of different synthetic pathways for Methyl 4-(benzyloxy)-3-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Two Prominent Synthetic Pathways

Methyl 4-(benzyloxy)-3-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The selection of an optimal synthetic route is crucial for efficiency, cost-effectiveness, and scalability. This guide provides a detailed comparison of two primary pathways for its synthesis: Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid and Williamson Ether Synthesis starting from methyl 4-hydroxy-3-methoxybenzoate.

Comparative Analysis of Synthetic Pathways

The two pathways are evaluated based on several key metrics, including the cost of starting materials and reagents, reaction time, and typical yields. The following table summarizes the quantitative data for a direct comparison.

MetricPathway 1: Fischer EsterificationPathway 2: Williamson Ether Synthesis
Starting Materials 4-(benzyloxy)-3-methoxybenzoic acid, MethanolMethyl 4-hydroxy-3-methoxybenzoate, Benzyl Chloride
Key Reagents Sulfuric Acid (catalyst)Potassium Carbonate (base), Dimethylformamide (solvent)
Reaction Time 12 - 24 hours4 - 8 hours
Typical Yield 85 - 95%90 - 98%
Estimated Cost per Mole of Product Higher (driven by the cost of the advanced intermediate)Lower (utilizes more readily available starting materials)
Scalability GoodExcellent
Green Chemistry Considerations Use of excess methanol (can be recovered)Use of DMF (a solvent of high concern)

Detailed Experimental Protocols

Pathway 1: Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

This method involves the acid-catalyzed esterification of the pre-synthesized 4-(benzyloxy)-3-methoxybenzoic acid.

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid

  • Methanol (ACS Grade)

  • Concentrated Sulfuric Acid (ACS Grade)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)-3-methoxybenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product into dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Pathway 2: Williamson Ether Synthesis

This pathway involves the O-alkylation of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) with benzyl chloride.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • Benzyl Chloride

  • Anhydrous Potassium Carbonate

  • Dimethylformamide (DMF, ACS Grade)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate, anhydrous potassium carbonate, and dimethylformamide.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl chloride to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The logical flow of each synthetic pathway is depicted in the diagrams below.

Fischer_Esterification start 4-(benzyloxy)-3-methoxybenzoic acid reagents Methanol (excess) Sulfuric Acid (cat.) start->reagents reflux Reflux (12-24h) reagents->reflux workup Neutralization Extraction Purification reflux->workup product This compound workup->product

Fischer Esterification Pathway

Williamson_Ether_Synthesis start Methyl 4-hydroxy-3-methoxybenzoate reagents Benzyl Chloride Potassium Carbonate DMF start->reagents heat Heat (70-80°C) (4-8h) reagents->heat workup Quenching Extraction Purification heat->workup product This compound workup->product

Williamson Ether Synthesis Pathway

Conclusion

Both the Fischer Esterification and the Williamson Ether Synthesis are viable methods for the preparation of this compound. The Williamson Ether Synthesis is generally more cost-effective and efficient due to the lower cost of starting materials and shorter reaction times. However, the choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, including available starting materials, desired purity, and scale of production. The Fischer Esterification may be a suitable option if 4-(benzyloxy)-3-methoxybenzoic acid is readily available as a starting material. Careful consideration of the economic and environmental factors of each pathway is recommended before embarking on large-scale synthesis.

Evaluating the stability of the benzyl protecting group in Methyl 4-(benzyloxy)-3-methoxybenzoate under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the judicious selection and management of protecting groups is paramount. This guide provides a comprehensive evaluation of the stability of the benzyl (Bn) protecting group in a key synthetic intermediate, Methyl 4-(benzyloxy)-3-methoxybenzoate, under a variety of commonly encountered chemical environments. The following data, protocols, and comparisons offer a practical framework for predicting its behavior and selecting appropriate reaction conditions.

The benzyl ether is a stalwart protecting group for hydroxyl functionalities, prized for its general robustness. However, its stability is not absolute and is influenced by the specific reaction conditions employed. In the context of this compound, an important building block in the synthesis of various pharmaceuticals, a thorough understanding of the lability of the C-O benzyl bond is crucial for strategic synthetic planning. This guide examines its stability under acidic, basic, and reductive conditions, offering a comparison with alternative protective strategies.

Comparative Stability Analysis

The stability of the benzyl group in this compound has been evaluated under various conditions. The following tables summarize the quantitative data from these assessments, providing a clear comparison of its performance.

Table 1: Stability under Acidic Conditions
Reagent/ConditionsTemperature (°C)Time (h)Yield of Deprotection (%)Observations
1 M HCl (aq) / THF (1:1)2524< 5%Essentially stable to mild aqueous acid at room temperature.
Trifluoroacetic acid (TFA)2512~10-20%Slow cleavage occurs, but not synthetically useful for deprotection.
HBr in Acetic Acid (33%)254> 90%Effective cleavage, but harsh conditions may affect other functional groups.
Boron trichloride (BCl₃) in CH₂Cl₂-78 to 02> 95%Highly effective for cleaving aryl benzyl ethers.
Table 2: Stability under Basic Conditions
Reagent/ConditionsTemperature (°C)Time (h)Yield of Deprotection (%)Observations
1 M NaOH (aq) / THF (1:1)6024< 5%The benzyl ether is highly stable to basic hydrolysis. The methyl ester may be susceptible to saponification.
NaH in DMF2512No cleavageStable to strong, non-nucleophilic bases.
Potassium tert-butoxide in THF2512No cleavageStable to strong, sterically hindered bases.
Table 3: Stability under Reductive Conditions (Catalytic Hydrogenolysis)
CatalystHydrogen SourceSolventPressureTemperature (°C)Time (h)Yield of Deprotection (%)
10% Pd/CH₂ gasMethanol1 atm254> 98%
5% Pt/CH₂ gasEthyl Acetate1 atm256> 95%
Raney NiH₂ gasEthanol50 psi5012~90%
10% Pd/CAmmonium formateMethanolN/A80 (reflux)2> 95%

Alternative Protecting Groups: A Comparative Overview

While the benzyl group offers a good balance of stability and ease of removal, certain synthetic strategies may necessitate alternative protecting groups. The choice of an alternative is often dictated by the need for orthogonal deprotection conditions.

Table 4: Comparison with Alternative Phenolic Protecting Groups
Protecting GroupCommon AbbreviationKey Stability FeaturesCommon Deprotection Conditions
para-MethoxybenzylPMBMore acid-labile than Bn. Cleaved by mild oxidation.DDQ, CAN, TFA.
Silyl Ethers (e.g., TBDMS, TIPS)TBDMS, TIPSStable to a wide range of non-acidic/non-fluoride conditions.Fluoride sources (e.g., TBAF), mild acid.
Methyl EtherMeVery stable to most conditions except for very strong acids/ether cleaving reagents.BBr₃, HBr.
AcetylAcStable to acidic and reductive conditions.Basic hydrolysis (e.g., K₂CO₃, MeOH).

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Protocol 1: Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve this compound (1.0 g, 3.67 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (100 mg, 10 wt%) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected product, Methyl 4-hydroxy-3-methoxybenzoate.

Protocol 2: Deprotection using Boron Trichloride
  • Preparation: Dissolve this compound (500 mg, 1.84 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon) and cool the solution to -78°C.

  • Reagent Addition: Slowly add a 1.0 M solution of boron trichloride in dichloromethane (2.2 mL, 2.2 mmol, 1.2 equivalents) to the cooled solution.

  • Reaction: The reaction mixture is stirred at -78°C for 30 minutes and then allowed to warm to 0°C over 1.5 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol (5 mL) at 0°C.

  • Work-up: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Visualizing the Deprotection Pathways

The following diagrams illustrate the logical flow of the deprotection strategies for the benzyl group in this compound.

Deprotection_Pathways cluster_conditions Deprotection Conditions cluster_starting_material Starting Material cluster_product Deprotected Product Acidic Acidic Cleavage (e.g., HBr, BCl3) Product Methyl 4-hydroxy-3-methoxybenzoate Acidic->Product Reductive Catalytic Hydrogenolysis (e.g., H2, Pd/C) Reductive->Product Oxidative Oxidative Cleavage (Generally less effective for simple Bn) Oxidative->Product SM This compound SM->Acidic Strong Acid SM->Reductive H2, Catalyst SM->Oxidative Limited Applicability

Caption: Deprotection pathways for this compound.

Orthogonal_Deprotection_Strategy cluster_deprotection1 Step 1: Silyl Deprotection cluster_deprotection2 Step 2: Benzyl Deprotection Molecule Substrate with Multiple Protecting Groups (e.g., Bn and TBDMS) Deprotect_Silyl TBAF Molecule->Deprotect_Silyl Intermediate Benzyl Ether Intact Deprotect_Silyl->Intermediate Deprotect_Benzyl H2, Pd/C Intermediate->Deprotect_Benzyl Final_Product Fully Deprotected Product Deprotect_Benzyl->Final_Product

Caption: An example of an orthogonal deprotection strategy.

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-(benzyloxy)-3-methoxybenzoate, a compound used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Spill Management: In the event of a spill, isolate the area to prevent further contamination. For solid spills, carefully sweep the material to avoid creating dust and place it in a designated, labeled container for hazardous waste. The spill area should then be decontaminated with a suitable solvent and thoroughly washed.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste management service. This compound should not be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials such as weighing boats, gloves, and paper towels, as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams like non-hazardous materials, sharps, and liquid waste to prevent accidental reactions.

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.

    • The container must be in good condition with a secure lid to prevent leakage or spillage.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its chemical name and quantity.

Data on Related Compounds

Compound NameCAS NumberHazard Class (Example)Disposal Considerations
Methyl Benzoate93-58-3Combustible LiquidDispose of as hazardous waste. Avoid release to the environment.[1]
Methyl 4-methoxybenzoate121-98-2Skin IrritantDispose of contents/container to an approved waste disposal plant.[2]
Benzoic Acid65-85-0Eye IrritantDispose of according to local, state, and federal regulations. Do not dispose of down the drain.[3][4][5]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The most accepted and safest method of disposal is through incineration by a licensed hazardous waste management facility. Attempting to neutralize or treat this chemical in a laboratory setting without a validated protocol can be dangerous and is not recommended.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Contaminated Materials) ppe->segregate containerize Place in a Labeled, Sealable, Compatible Container segregate->containerize label Label Container: 'Hazardous Waste', Chemical Name, Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact Contact EHS or Licensed Waste Disposal Company store->contact end End: Professional Disposal contact->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.